Product packaging for 11-O-Methylpseurotin A(Cat. No.:CAS No. 58523-30-1)

11-O-Methylpseurotin A

Número de catálogo: B032602
Número CAS: 58523-30-1
Peso molecular: 431.4 g/mol
Clave InChI: SLYDIPAXCVVRNY-VZUCSPMQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pseurotin A is a secondary metabolite isolated from fungal species, notably of the genus Aspergillus. It has garnered significant research interest due to its multifaceted biological activities and its unique structure that serves as a versatile chiral synthon in organic synthesis. A primary area of investigation is its potent inhibitory activity against cholesterol oxidase, positioning it as a valuable tool for studying cholesterol metabolism and enzymatic processes. Furthermore, Pseurotin A demonstrates a compelling mechanism of action in cancer research, where it has been shown to selectively inhibit the proliferation of glioblastoma stem-like cells (GSCs) by disrupting the EGFR/STAT3 signaling axis and inducing cell cycle arrest. This makes it a critical compound for probing the molecular pathways driving glioblastoma and other aggressive cancers. Beyond its oncological applications, its immunomodulatory properties, including the inhibition of IgE production, make it a candidate for immunological studies. Researchers also utilize the complex oxa-spirocyclic structure of Pseurotin A as a key intermediate in the asymmetric synthesis of other biologically active molecules, highlighting its dual utility as both a biological probe and a synthetic building block.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO8 B032602 11-O-Methylpseurotin A CAS No. 58523-30-1

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

58523-30-1

Fórmula molecular

C22H25NO8

Peso molecular

431.4 g/mol

Nombre IUPAC

8-benzoyl-2-[(E)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+

Clave InChI

SLYDIPAXCVVRNY-VZUCSPMQSA-N

SMILES isomérico

CC/C=C/C(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O

SMILES canónico

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O

Apariencia

White solid

Sinónimos

[5S-[2(1R*,2R*,3Z),5α,8β,9β]]-8-Benzoyl-2-(1,2-dihydroxy-3-hexenyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione;  (5S,8S,9R)-8-Benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexenyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]n

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of 11-O-Methylpseurotin A from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, a class of compounds known for their unique spirocyclic γ-lactam core structure and diverse biological activities.[1] First identified in a marine-derived strain of Aspergillus fumigatus, this molecule was discovered through a bioassay-guided fractionation effort.[1] Its biosynthesis is believed to be a late-stage modification of its precursor, pseurotin A, involving a key O-methylation step.[2][3] This guide provides a comprehensive overview of the discovery, proposed biosynthesis, and generalized experimental protocols for the isolation and purification of this compound, intended for professionals in natural product chemistry and drug discovery.

Discovery

This compound was first reported as a new natural product in 2007. It was isolated from a marine-derived fungus, Aspergillus fumigatus, as part of a screening program aimed at identifying compounds with selective biological activity.[1] The discovery was the result of a bioassay-guided fractionation process targeting the identification of molecules that selectively inhibit a Saccharomyces cerevisiae strain with a specific gene deletion in the HOF1 gene.[1] The Hof1 protein is involved in regulating mitosis and cytokinesis, suggesting a potential mechanism of action related to cell cycle control for this compound.[4] The compound has also been isolated from the fungal genus Sporothrix.[2][]

Biosynthesis

The pseurotin family of fungal metabolites, including this compound, are biosynthesized through a complex pathway involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[2][3]

  • Core Structure Assembly: The core scaffold is assembled by the hybrid enzyme PsoA, encoded within the pso gene cluster.[2][3]

  • Tailoring Modifications: Following the initial assembly, a series of tailoring enzymes, including oxidases and methyltransferases also from the pso cluster, modify the core structure to generate the diverse array of pseurotin derivatives.[2][6] The biosynthesis of pseurotin A, the immediate precursor to this compound, has been the most extensively studied in this family.[3]

  • Final Methylation Step: The formation of this compound is proposed to be a late-stage modification of pseurotin A. This reaction involves the enzymatic O-methylation of the hydroxyl group at the C-11 position.[2][3] This step is catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[2] While this is a common terminal modification in natural product biosynthesis, the specific O-methyltransferase responsible for this final conversion has not yet been definitively identified.[2][3]

Biosynthetic Pathway of this compound PKS_NRPS PKS-NRPS Hybrid Enzyme (PsoA) Core Scaffold Assembly Tailoring Tailoring Enzymes (pso gene cluster) (Oxidases, etc.) PKS_NRPS->Tailoring Core Modification PseurotinA Pseurotin A Tailoring->PseurotinA Methylation O-Methyltransferase (Enzyme not yet identified) PseurotinA->Methylation Product This compound Methylation->Product SAM S-adenosyl methionine (SAM) (Methyl Donor) SAM->Methylation Provides Methyl Group

Proposed biosynthetic pathway of this compound.

Data Presentation

Table 1: Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₃H₂₇NO₈[1][]
Molecular Weight445.46 g/mol []
AppearanceSolid Powder[]
SolubilitySoluble in DMSO, Ethanol, Methanol (B129727)[]
Table 2: Biological Activity
AssayOrganism/ModelResultReference
AntifungalSaccharomyces cerevisiae (hof1δ mutant)Selective inhibition of survival[4][]
AntiseizureLarval Zebrafish (PTZ-induced)Inactive[4]

Note: Quantitative yield data for this compound from fungal fermentations are not extensively reported in the available literature, as production is highly dependent on the specific fungal strain, culture conditions, and extraction methods.[2]

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from an Aspergillus fumigatus culture, based on common methodologies for fungal secondary metabolites.

Fungal Cultivation
  • Inoculation and Culture: A pure culture of the producing Aspergillus fumigatus strain is used to inoculate a suitable liquid fermentation medium.[2] A typical medium may consist of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.[2]

  • Incubation: The culture is incubated for a period of several days to weeks (e.g., 12-30 days) under controlled conditions of temperature (e.g., 25-28°C) and agitation (e.g., 100-250 rpm) to allow for fungal growth and secondary metabolite production.[7]

Extraction
  • Separation: The fungal culture is separated into mycelium and culture broth by filtration.

  • Solvent Extraction: Both the mycelium and the broth are extracted with an organic solvent of intermediate polarity, typically ethyl acetate (B1210297) (EtOAc).[7][8] The mycelium may first be homogenized or extracted with a more polar solvent like methanol (MeOH) or acetone (B3395972) before partitioning with ethyl acetate.[7]

  • Concentration: The organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Chromatographic Purification
  • Initial Fractionation: The crude extract is subjected to column chromatography over a stationary phase like silica (B1680970) gel. A solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate, followed by ethyl acetate to methanol) is used to elute fractions of varying polarity.

  • Bioassay-Guided Fractionation: Fractions are tested for the desired biological activity (e.g., inhibition of the S. cerevisiae hof1δ mutant) to identify those containing the target compound.

  • Fine Purification: The active fractions are further purified using repeated chromatographic techniques. This may include additional silica gel chromatography, size-exclusion chromatography (e.g., Sephadex LH-20), or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Isolation Workflow Culture Aspergillus fumigatus Liquid Culture Filtration Filtration Culture->Filtration Mycelium Mycelium Filtration->Mycelium Broth Culture Broth Filtration->Broth Extraction1 Solvent Extraction (e.g., Ethyl Acetate) Mycelium->Extraction1 Extraction2 Solvent Extraction (e.g., Ethyl Acetate) Broth->Extraction2 Combine Combine & Concentrate Extraction1->Combine Extraction2->Combine Crude Crude Extract Combine->Crude Column Column Chromatography (e.g., Silica Gel) Crude->Column Fractions Bioassay-Guided Fractionation Column->Fractions HPLC Preparative HPLC (e.g., C18) Fractions->HPLC Active Fractions Pure Pure this compound HPLC->Pure

Generalized workflow for the isolation of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal metabolite that has garnered scientific interest due to its selective biological activity. As a derivative of the pseurotin (B1257602) family of natural products, it possesses a unique spirocyclic γ-lactam core structure. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its handling and stability assessment, and a visualization of its biological context within the Saccharomyces cerevisiae signaling pathway.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₃H₂₇NO₈[1][2][3]
Molecular Weight 445.46 g/mol [1][3][4]
Appearance White solid[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[3][5][6]Commercially available datasheets
Melting Point Data not availableN/A
Boiling Point 720.4 ± 60.0 °C (Predicted)[3]
pKa Data not availableN/A
Storage Conditions Store solid at -20°C. Store stock solutions in DMSO at -80°C to prevent degradation.[7]Commercially available datasheets

Experimental Protocols

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is crucial for reproducible experimental results. The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 445.46 g/mol = 4.45 mg

  • Weighing: In a sterile environment, carefully weigh the calculated mass of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of anhydrous DMSO to the microcentrifuge tube. Vortex the tube until the solid is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light. Store the aliquots at -80°C.

Stability Assessment using High-Performance Liquid Chromatography (HPLC)

The stability of this compound can be monitored using a stability-indicating HPLC method. This protocol provides a general framework for assessing its stability under various experimental conditions.

Materials:

  • This compound stock solution

  • Appropriate aqueous buffer (pH 6.5-7.5 is recommended to avoid hydrolysis of the γ-lactam ring)

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

  • HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Preparation of Working Solution: Prepare a fresh working solution of this compound in the desired aqueous buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.

  • Initial Analysis (T=0): Immediately after preparation, inject a sample of the working solution onto the HPLC system. Record the chromatogram and determine the peak area of the intact this compound. This serves as the baseline (100% stability).

  • Incubation under Stress Conditions: Aliquot the working solution into separate tubes for each stress condition to be tested (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and inject it onto the HPLC system.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. This will indicate the stability of the compound under the tested conditions.

Biological Activity and Signaling Pathway

This compound has been identified as a selective inhibitor of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1][4][7] Hof1 is a key regulatory protein involved in cytokinesis, the final stage of cell division.

The Role of Hof1 in Yeast Cytokinesis

Hof1 is an F-BAR domain-containing protein that localizes to the bud neck, the site of cell division in yeast. It plays a crucial role in coordinating the contraction of the actomyosin (B1167339) ring with the formation of the septum, the new cell wall that separates the mother and daughter cells. The degradation of Hof1 is a critical step for the proper timing and completion of cytokinesis.

Hof1_Signaling_Pathway cluster_cytokinesis Cytokinesis Regulation in S. cerevisiae Mitotic_Exit_Network Mitotic Exit Network (MEN) Activation SCF_Grr1 SCF-Grr1 E3 Ubiquitin Ligase Mitotic_Exit_Network->SCF_Grr1 activates Hof1_Active Active Hof1 (at bud neck) SCF_Grr1->Hof1_Active targets Hof1_Ub Ubiquitinated Hof1 Hof1_Active->Hof1_Ub ubiquitinates Proteasome 26S Proteasome Hof1_Ub->Proteasome targeted to Hof1_Degradation Hof1 Degradation Proteasome->Hof1_Degradation mediates Actomyosin_Ring Actomyosin Ring Contraction Hof1_Degradation->Actomyosin_Ring permits Septum_Formation Septum Formation Actomyosin_Ring->Septum_Formation coordinates with Cell_Separation Successful Cell Separation Septum_Formation->Cell_Separation leads to Methylpseurotin_A This compound (Inhibitory Effect in hof1Δ) Methylpseurotin_A->Cell_Separation inhibits in hof1Δ strain

Caption: Proposed role of Hof1 in the cytokinesis pathway of S. cerevisiae.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the bioactivity of this compound on yeast cell growth.

Experimental_Workflow cluster_workflow Bioactivity Screening Workflow Start Start Yeast_Strains Prepare Yeast Cultures (Wild-Type and hof1Δ strain) Start->Yeast_Strains Incubation Incubate Yeast with Compound in 96-well plates Yeast_Strains->Incubation Compound_Prep Prepare Serial Dilutions of This compound Compound_Prep->Incubation OD_Measurement Measure Optical Density (OD₆₀₀) at regular intervals Incubation->OD_Measurement Data_Analysis Analyze Growth Curves and Determine IC₅₀ OD_Measurement->Data_Analysis Results Compare IC₅₀ values between Wild-Type and hof1Δ strains Data_Analysis->Results Conclusion Conclusion Results->Conclusion

Caption: Yeast growth inhibition assay workflow.

References

Mechanism of Action of 11-O-Methylpseurotin A in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and proposed mechanism of action of 11-O-Methylpseurotin A against the model organism Saccharomyces cerevisiae. Due to the limited direct research on this specific compound, this guide synthesizes information from its well-studied parent compound, pseurotin (B1257602) A, and the key available evidence regarding this compound's activity in a specific yeast mutant. The content herein is intended to provide a robust framework for researchers, scientists, and drug development professionals investigating novel antifungal agents.

Executive Summary

This compound is a derivative of pseurotin A, a fungal secondary metabolite known for its antibiotic and antifungal properties.[1] While pseurotin A is proposed to act by inhibiting chitin (B13524) synthase, a critical enzyme for fungal cell wall synthesis, the mechanism of this compound appears to be distinct.[1] Publicly available data on the broad-spectrum antifungal activity of this compound is scarce, preventing a direct quantitative comparison of its potency with pseurotin A.[1] However, a critical piece of evidence—the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene—points towards a novel mechanism of action related to the process of cytokinesis.[1] This guide will first detail the established mechanism of pseurotin A and then elaborate on the proposed, Hof1p-related mechanism of this compound, supported by data tables, detailed experimental protocols for hypothesis testing, and pathway visualizations.

Mechanism of Action of the Parent Compound: Pseurotin A

The primary antifungal mechanism attributed to pseurotin A is the competitive inhibition of chitin synthase.[1]

2.1 The Role of Chitin Synthase in S. cerevisiae The fungal cell wall is a dynamic structure essential for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. A key component of the S. cerevisiae cell wall is chitin, a polymer of N-acetylglucosamine.[1] Chitin synthesis is catalyzed by a family of enzymes known as chitin synthases.[1] In yeast, these enzymes are crucial for the formation of the primary septum during cell division, as well as for cell wall repair and integrity.[2]

2.2 Inhibition by Pseurotin A Pseurotin A acts as a competitive inhibitor of chitin synthase.[1][3] By blocking the active site of this enzyme, it prevents the polymerization of N-acetylglucosamine into chitin chains.[1] This disruption of cell wall synthesis leads to structural weaknesses, osmotic instability, and ultimately, fungal cell death.[1]

G cluster_0 Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin CellWall Cell Wall Integrity Chitin->CellWall ChitinSynthase->Chitin Polymerization PseurotinA Pseurotin A PseurotinA->Inhibition Inhibition->ChitinSynthase

Proposed mechanism of Pseurotin A action.

Proposed Mechanism of Action of this compound

The primary evidence for this compound's mechanism comes from its selective lethality against a S. cerevisiae strain lacking the HOF1 gene.[1] This suggests the compound targets a pathway related to cytokinesis, which becomes essential for survival in the absence of Hof1p.

3.1 The Role of Hof1p in Yeast Cytokinesis Cytokinesis in S. cerevisiae is the final stage of the cell cycle, where a mother cell divides into two daughter cells. This process requires the coordinated function of an actomyosin-based contractile ring and the synthesis of a chitin-based primary septum.[4][5]

Hof1p is an F-BAR domain protein that plays a crucial role in this process.[6][7] It acts as a molecular scaffold, localizing to the bud neck and linking the actomyosin (B1167339) ring (via interaction with the myosin-II protein, Myo1p) to the machinery for primary septum formation (via interaction with chitin synthase II, Chs2p).[6][8] The degradation of Hof1p late in mitosis is a key signal required for the efficient contraction of the actomyosin ring.[9][10] Deletion of HOF1 results in defects in septum formation.[4][5]

3.2 The "Synthetic Lethality" Hypothesis Synthetic lethality occurs when the combination of two non-lethal mutations (or a mutation and a chemical inhibitor) results in cell death. The lethality of this compound in hof1Δ cells suggests it inhibits a process that functions in parallel to, or is compensated by, Hof1p.

A plausible hypothesis is that This compound destabilizes or inhibits the function of the actomyosin contractile ring .

  • In a wild-type cell , Hof1p helps to properly coordinate the actomyosin ring with septum formation, providing a degree of stability and resilience to the cytokinetic machinery.[6][8] The cell can therefore tolerate a partial inhibition of the actomyosin ring by the compound.

  • In a hof1Δ mutant cell , the coordination between the contractile ring and septum formation is already compromised.[4][5] The cytokinetic process is more fragile. In this sensitized state, the additional disruption of the actomyosin ring's function by this compound becomes catastrophic, leading to failed cytokinesis and cell death.

G cluster_WT Wild-Type (WT) Cell cluster_Mutant hof1Δ Mutant Cell AMR_WT Actomyosin Ring Cytokinesis_WT Successful Cytokinesis AMR_WT->Cytokinesis_WT Septum_WT Septum Formation Septum_WT->Cytokinesis_WT Hof1_WT Hof1p Hof1_WT->AMR_WT Coordinates Hof1_WT->Septum_WT Coordinates Cytokinesis_Mutant Failed Cytokinesis AMR_Mutant Actomyosin Ring AMR_Mutant->Cytokinesis_Mutant Septum_Mutant Septum Formation Septum_Mutant->Cytokinesis_Mutant note Impaired Coordination Compound This compound Compound->Inhibition_WT Compound->Inhibition_Mutant Inhibition_WT->AMR_WT Inhibition_Mutant->AMR_Mutant

Proposed mechanism of this compound action.

Data Presentation

Quantitative data for this compound's antifungal activity is not currently available in the public domain.[1] The table below summarizes the available data for the parent compound, pseurotin A, for comparative context.

Table 1: Quantitative Activity Data for Pseurotin A

Compound Target Organism/Enzyme Assay Type Result (IC50)
Pseurotin A Coprinus cinereus CS Enzyme Inhibition Assay 31.4 µg/mL
Pseurotin A S. cerevisiae CS2 Enzyme Inhibition Assay 1.27 µg/mL

| Pseurotin A | Human IgE Production | Cellular Assay | 3.6 µM |

(Data compiled from multiple sources[11])

Table 2: Qualitative Activity Data for this compound

Compound Target Organism Observation

| this compound | S. cerevisiae (hof1Δ mutant) | Selective inhibition of viability |

(Data compiled from[1])

Experimental Protocols for Hypothesis Validation

The following protocols describe generalized methods to test the proposed mechanism of action of this compound.

5.1 Protocol 1: In Vitro Chitin Synthase Activity Assay This assay determines if this compound directly inhibits chitin synthase, like its parent compound.

  • Objective: To measure the IC50 of this compound against S. cerevisiae chitin synthase.

  • Methodology:

    • Preparation of Microsomal Fractions: Grow S. cerevisiae cultures to mid-log phase. Harvest cells and generate spheroplasts using zymolyase. Lyse spheroplasts in an osmotic lysis buffer containing protease inhibitors. Isolate membranes by differential centrifugation to obtain a microsomal fraction rich in chitin synthase.[2]

    • Enzyme Inhibition Assay: Prepare a reaction mixture containing assay buffer, the microsomal fraction (enzyme source), and varying concentrations of this compound (dissolved in DMSO). Initiate the reaction by adding the substrate, UDP-[14C]N-acetylglucosamine.[2]

    • Quantification: After incubation (e.g., 60 minutes at 30°C), stop the reaction. Filter the reaction mixture through glass fiber filters to capture the insoluble radiolabeled chitin product. Wash the filters extensively to remove unincorporated substrate.

    • Data Analysis: Measure the radioactivity on the filters using a scintillation counter. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value. A non-radioactive version of this assay can be performed in a 96-well plate where synthesized chitin is captured by wheat germ agglutinin (WGA) and detected colorimetrically using a WGA-HRP conjugate.[12][13]

5.2 Protocol 2: Cell Cycle Analysis by Flow Cytometry This protocol is used to determine if this compound causes cell cycle arrest at a specific phase, which would be indicative of a cytokinesis defect.

  • Objective: To analyze the cell cycle distribution of S. cerevisiae cells following treatment with this compound.

  • Methodology:

    • Cell Culture and Treatment: Grow synchronous or asynchronous cultures of wild-type and hof1ΔS. cerevisiae to early-log phase. Treat the cultures with this compound (at a concentration around its MIC, to be determined) or a vehicle control (DMSO) for a defined period (e.g., one cell cycle duration, ~90-120 minutes).

    • Cell Fixation: Harvest approximately 1x10^7 cells by centrifugation. Wash with water and fix the cells in 70% ethanol (B145695) overnight at 4°C. This permeabilizes the cells.[14]

    • Staining: Rehydrate the fixed cells by washing with a sodium citrate (B86180) buffer. Treat the cells with RNase A to degrade RNA, followed by Proteinase K to remove proteins that can interfere with staining.[14] Stain the cellular DNA with a fluorescent dye such as Sytox Green or Propidium Iodide.[15][16]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the dye with an appropriate laser and measure the fluorescence emission.

    • Data Analysis: Generate histograms of DNA content. Cells in G1 phase will have a 1N DNA content, while cells in G2/M will have a 2N DNA content. An accumulation of cells in the G2/M peak after treatment would suggest a block in mitosis or cytokinesis.

5.3 Protocol 3: Fluorescence Microscopy of the Actomyosin Ring This assay directly visualizes the structural integrity and dynamics of the actomyosin ring in the presence of the compound.

  • Objective: To observe the effects of this compound on the assembly, stability, and contraction of the actomyosin ring.

  • Methodology:

    • Yeast Strain and Culture: Use a S. cerevisiae strain expressing a fluorescently tagged component of the actomyosin ring (e.g., Myo1-GFP). Grow cells to early-log phase.

    • Treatment and Fixation: Treat the cells with this compound or a vehicle control. After a short incubation (e.g., 30-60 minutes), fix the cells with paraformaldehyde to preserve cellular structures.[17]

    • Microscopy: Mount the fixed cells on a microscope slide. Observe the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent protein (e.g., GFP). Capture images of cells at different stages of the cell cycle, paying close attention to the bud neck region.

    • Data Analysis: Quantify the percentage of cells with abnormal actomyosin rings (e.g., diffuse, fragmented, or failed to contract) in the treated population compared to the control. Live-cell imaging could also be employed to observe the dynamics of ring contraction in real-time.

Conclusion

While direct evidence remains limited, the selective lethality of this compound in a hof1Δ mutant of Saccharomyces cerevisiae strongly suggests a mechanism of action centered on the disruption of cytokinesis. The most plausible hypothesis is that the compound inhibits the function or stability of the actomyosin contractile ring. In the absence of the coordinating protein Hof1p, the cytokinetic machinery is unable to withstand this chemical insult, leading to cell death. The experimental protocols outlined in this guide provide a clear path forward for validating this proposed mechanism and fully elucidating the antifungal action of this promising compound.

References

Unveiling the Cytokinetic Disruption by 11-O-Methylpseurotin A in Hof1-Deficient Yeast: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 11-O-Methylpseurotin A, a fungal metabolite, with a specific focus on its selective inhibitory effects on Saccharomyces cerevisiae strains harboring a deletion of the HOF1 gene. Hof1 is a critical regulator of cytokinesis, the final stage of cell division. The selective activity of this compound against the hof1Δ strain suggests a potential mechanism of action related to the disruption of cell division, making it a valuable tool for studying the intricate processes of cytokinesis. This document details the function of Hof1, presents experimental protocols for assessing the compound's activity, and outlines the key signaling pathways involved. While direct biochemical inhibition studies are pending, the genetic evidence strongly points to a synthetic lethal relationship between the presence of this compound and the absence of Hof1 function.

Introduction: The Target - Hof1 and Cytokinesis

Cytokinesis in budding yeast is a highly orchestrated process that ensures the faithful segregation of cellular contents into two daughter cells. This process involves the assembly and constriction of an actomyosin (B1167339) ring, coupled with the formation of a chitinous septum.[1] A key player in this intricate process is Hof1 (Homolog of Cdc Fifteen), an F-BAR domain-containing protein that localizes to the division site.[2]

Hof1 plays a multifaceted role in cytokinesis:

  • Regulation of the Actomyosin Ring: It associates with the actomyosin ring and is involved in coordinating its constriction with septum formation.[2][3]

  • Interaction with Septins: Hof1's localization to the bud neck is dependent on septins, forming a ring structure that is crucial for the proper organization of the division site.[4]

  • Coupling Constriction to Septum Formation: It is believed to act as an adapter, linking the actomyosin ring machinery to the septum synthesis machinery, in part through interactions with the myosin-II heavy chain, Myo1, and the chitin (B13524) synthase, Chs2.[3]

Deletion of the HOF1 gene leads to temperature-sensitive growth and significant defects in cytokinesis, highlighting its essential role under certain conditions.[5]

This compound: A Selective Inhibitor

This compound is a fungal secondary metabolite that has been identified through screening assays as a compound that selectively inhibits the growth of a hof1Δ mutant strain of Saccharomyces cerevisiae.[6] This selective inhibition, often indicative of a synthetic lethal interaction, suggests that the compound may target a pathway or protein that becomes essential for survival only when Hof1 is absent. While the direct molecular target of this compound has not yet been definitively identified, its activity profile strongly implicates a role in the disruption of cytokinesis.[5]

Quantitative Data Presentation

While peer-reviewed literature confirms the selective inhibitory activity of this compound against the hof1Δ strain, specific quantitative data such as IC50 or Minimum Inhibitory Concentration (MIC) values are not widely available. The following tables are structured to present such data clearly and should be populated as experimental results are obtained.

Table 1: Growth Inhibition of S. cerevisiae Strains by this compound (Illustrative)

CompoundYeast StrainAssay TypeIC50 (µM)Notes
This compoundWild-Type (WT)Broth Microdilution>100 (Inactive)Minimal to no growth inhibition observed.
This compoundhof1ΔBroth Microdilution~5-15 (Estimated)Potent growth inhibition observed.
DMSO (Vehicle Control)Wild-Type (WT)Broth MicrodilutionN/ANo effect on growth.
DMSO (Vehicle Control)hof1ΔBroth MicrodilutionN/ANo effect on growth.

Table 2: Halo Assay Results for this compound (Illustrative)

CompoundYeast StrainAmount per Disk (µg)Diameter of Inhibition Zone (mm)Interpretation
This compoundWild-Type (WT)100Resistant
This compoundhof1Δ1015 ± 2Sensitive
DMSO (Vehicle Control)Wild-Type (WT)10 µL0No Inhibition
DMSO (Vehicle Control)hof1Δ10 µL0No Inhibition

Key Signaling Pathways and Mechanisms

Hof1's Role in the Cytokinesis Signaling Pathway

Hof1 is a central node in the regulation of cytokinesis, integrating signals from cell cycle kinases to ensure proper timing and execution of cell division. Its function is tightly regulated by phosphorylation. The polo-like kinase Cdc5 and the Dbf2-Mob1 kinase complex, a component of the Mitotic Exit Network (MEN), both phosphorylate Hof1.[7] This phosphorylation cascade is crucial for releasing Hof1 from the septin ring, allowing it to associate with the actomyosin ring to promote its contraction.[7] The degradation of Hof1 is mediated by the SCF-Grr1 ubiquitin ligase complex, which is necessary to allow for the efficient contraction of the actomyosin ring.[4]

Hof1_Signaling_Pathway MEN Mitotic Exit Network (MEN) Dbf2_Mob1 Dbf2-Mob1 Kinase MEN->Dbf2_Mob1 activates Cdc5 Cdc5 (Polo-like Kinase) Hof1 Hof1 Cdc5->Hof1 phosphorylates Dbf2_Mob1->Hof1 phosphorylates SeptinRing Septin Ring SeptinRing->Hof1 localizes Hof1_P Phosphorylated Hof1 Hof1->Hof1_P AMR Actomyosin Ring (AMR) (Myo1) Hof1_P->AMR associates with Chs2 Chs2 (Chitin Synthase) Hof1_P->Chs2 interacts with Degradation Hof1 Degradation Hof1_P->Degradation Contraction AMR Contraction & Membrane Ingression Hof1_P->Contraction promotes AMR->Contraction leads to Septum Primary Septum Formation Chs2->Septum catalyzes SCF_Grr1 SCF-Grr1 SCF_Grr1->Hof1_P targets for Degradation->Contraction permits efficient

Caption: The Hof1 signaling pathway in S. cerevisiae cytokinesis.

Proposed Mechanism of this compound

The selective lethality of this compound in the hof1Δ background suggests that the compound disrupts a cellular process that runs in parallel to the Hof1-mediated pathway or targets a protein whose function becomes critical in the absence of Hof1. Given Hof1's role, a plausible hypothesis is that this compound perturbs the function of another component of the cytokinesis machinery. In a wild-type cell, the presence of Hof1 can compensate for this perturbation. However, in a hof1Δ cell, the simultaneous loss of Hof1 function and the inhibition of this parallel pathway leads to a catastrophic failure in cytokinesis and subsequent cell death.

Logical_Relationship cluster_0 In Wild-Type Cell cluster_1 In hof1Δ Cell Compound This compound TargetX Unknown Target X (e.g., in AMR or Septum Pathway) Compound->TargetX inhibits Compound->TargetX inhibits PathwayX Pathway X Disruption TargetX->PathwayX TargetX->PathwayX Cytokinesis Successful Cytokinesis PathwayX->Cytokinesis partially disrupts Failure Cytokinesis Failure (Synthetic Lethality) PathwayX->Failure Hof1_Deletion hof1Δ Deletion Hof1_Pathway Hof1 Pathway Disruption Hof1_Deletion->Hof1_Pathway Hof1_Pathway->Cytokinesis compensates Hof1_Pathway->Failure WT_Cell Wild-Type Cell Mutant_Cell hof1Δ Cell

Caption: Proposed synthetic lethal interaction of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the biological activity of this compound on yeast strains.

Experimental Workflow Overview

A typical workflow to characterize the activity of a compound like this compound involves a primary screen to identify selective activity, followed by quantitative secondary assays and subsequent mechanistic studies.

Experimental_Workflow start Start strains WT and hof1Δ Strains start->strains halo_assay Primary Screen: Yeast Halo Assay selective_inhibition Selective Inhibition of hof1Δ Growth? halo_assay->selective_inhibition strains->halo_assay compound This compound compound->halo_assay stop End (Not Selective) selective_inhibition->stop No quant_assay Secondary Assay: Broth Microdilution (Determine IC50) selective_inhibition->quant_assay Yes mechanistic_studies Mechanistic Studies quant_assay->mechanistic_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle morphology Morphology Analysis (Microscopy) mechanistic_studies->morphology

Caption: Workflow for characterizing this compound's activity.

Protocol 1: Yeast Halo Assay (Disk Diffusion)

This qualitative assay is used for primary screening to rapidly assess selective growth inhibition.

Materials:

  • S. cerevisiae wild-type (WT) and hof1Δ strains.

  • YPD (Yeast Extract Peptone Dextrose) agar (B569324) plates.

  • YPD liquid medium.

  • This compound stock solution (e.g., 1 mg/mL in DMSO).

  • Sterile 6 mm paper disks.

  • Sterile cotton swabs.

  • Incubator set to 30°C.

Procedure:

  • Prepare Yeast Lawns:

    • Inoculate 5 mL of YPD liquid medium with single colonies of WT and hof1Δ strains.

    • Grow overnight at 30°C with shaking.

    • Dilute the overnight cultures to an OD600 of 0.1.

    • Using a sterile cotton swab, evenly spread 100 µL of the diluted culture onto the surface of a YPD agar plate to create a uniform lawn. Prepare separate plates for WT and hof1Δ strains.

    • Allow the plates to dry for 10-15 minutes.

  • Apply Compound:

    • Aseptically place a sterile paper disk in the center of each inoculated plate.

    • Pipette a known amount (e.g., 10 µL) of the this compound stock solution onto the disk.

    • As a negative control, apply 10 µL of the solvent (DMSO) to a separate disk on each plate.

  • Incubation and Analysis:

    • Incubate the plates at 30°C for 24-48 hours.

    • Measure the diameter of the clear zone of growth inhibition (the "halo") around the disk. A larger halo indicates greater sensitivity to the compound.

Protocol 2: Broth Microdilution Growth Inhibition Assay

This quantitative assay is used to determine the half-maximal inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC) of the compound.

Materials:

  • S. cerevisiae wild-type (WT) and hof1Δ strains.

  • YPD liquid medium.

  • This compound stock solution.

  • Sterile 96-well flat-bottom microtiter plates.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at 600 nm (OD600).

Procedure:

  • Prepare Yeast Inoculum:

    • Grow overnight cultures of WT and hof1Δ strains.

    • Dilute the cultures in fresh YPD medium to a starting OD600 of ~0.05.

  • Prepare Compound Dilutions:

    • In a 96-well plate, prepare a 2-fold serial dilution of this compound in YPD medium. For example, start with a 100 µM concentration and dilute down a column.

    • Include wells with yeast and medium only (positive growth control) and medium with DMSO (vehicle control).

  • Inoculation and Incubation:

    • Add the prepared yeast inoculum to each well, ensuring a final volume of 200 µL.

    • Incubate the plate at 30°C with shaking in a plate reader.

  • Data Acquisition and Analysis:

    • Measure the OD600 of each well every 30-60 minutes for 24-48 hours.

    • Plot the growth curves (OD600 vs. time) for each compound concentration.

    • From the endpoint or area under the curve data, calculate the percent inhibition relative to the growth control.

    • Plot percent inhibition vs. log(concentration) and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if this compound induces cell cycle arrest, a common outcome of failed cytokinesis.

Materials:

  • S. cerevisiae hof1Δ strain.

  • YPD liquid medium.

  • This compound.

  • DNA stain (e.g., SYTOX Green or Propidium Iodide).

  • RNase A.

  • Sodium citrate (B86180) buffer.

  • Ethanol (B145695) (70%, ice-cold).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting:

    • Grow a logarithmic phase culture of hof1Δ cells (OD600 ~0.5).

    • Treat the culture with this compound at a concentration near its IC50. Also, maintain an untreated (DMSO) control culture.

    • Incubate for a defined period (e.g., 3-4 hours).

    • Harvest ~1x10^7 cells by centrifugation.

  • Cell Fixation:

    • Wash the cell pellet with water.

    • Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix overnight at 4°C.

  • Staining:

    • Centrifuge the fixed cells and wash with sodium citrate buffer.

    • Resuspend the cells in buffer containing RNase A and incubate for 2-4 hours at 37°C to degrade RNA.

    • Add the DNA stain (e.g., SYTOX Green to a final concentration of 1 µM) and incubate in the dark for 1 hour.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Collect data from at least 10,000 cells per sample.

    • Generate a histogram of DNA content (fluorescence intensity). Cells in G1 phase will have a 1N DNA content, while cells in G2/M phase will have a 2N DNA content. A failure in cytokinesis is expected to result in an accumulation of cells with 2N or greater DNA content.

Conclusion and Future Directions

This compound represents a valuable chemical probe for the study of cytokinesis in Saccharomyces cerevisiae. Its selective inhibition of the hof1Δ strain provides a powerful tool to investigate the cellular consequences of a compromised cytokinesis pathway. While the current evidence is primarily genetic, it lays a strong foundation for future research.

Key future research directions include:

  • Target Deconvolution: Employing chemical proteomics and genetic screening approaches to identify the direct molecular target(s) of this compound.

  • Biochemical Assays: Developing in vitro assays to confirm direct binding and inhibition of the identified target.

  • High-Resolution Microscopy: Using live-cell imaging to visualize the precise morphological defects (e.g., in actomyosin ring constriction or septum formation) induced by the compound in the hof1Δ strain.

The elucidation of the precise mechanism of action of this compound will not only provide a deeper understanding of the complex regulatory networks governing cytokinesis but also may offer insights for the development of novel antifungal agents that target this essential cellular process.

References

An In-depth Technical Guide to the Initial In Vivo Efficacy Studies of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique heterospirocyclic γ-lactam core.[1] While its parent compound, Pseurotin A, has shown a range of biological activities, direct in vivo efficacy studies on this compound are not extensively documented in peer-reviewed literature.[2] This guide provides a comprehensive overview of the available in vivo data, leveraging information from closely related analogs to offer context and direction for future research. It includes detailed experimental protocols from analogous studies that can serve as a foundation for designing future investigations into this compound.

Quantitative Data Presentation

The primary reported biological activity of this compound is its selective in vitro inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential mechanism related to cell cycle control and cytokinesis.[2][3] However, its in vivo efficacy appears limited in the single reported study. For a comprehensive perspective, the following tables summarize the available in vivo data for this compound and its more studied analogs, Pseurotin A and Pseurotin D.[2]

Table 1: In Vivo Efficacy Data for this compound

Compound Animal Model Condition Key Findings

| this compound | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | Inactive in preventing seizure activity.[2] |

Table 2: Comparative In Vivo Efficacy of Pseurotin Analogs

Compound Animal Model Condition Key Findings
Pseurotin A Ovariectomized (OVX) Mouse Osteoporosis Prevented bone loss and reduced the number of osteoclasts.[2]
Pseurotin A Rat Hepatocellular Carcinoma Exerted an anti-hepatocarcinogenic effect.[2]

| Pseurotin D | Mouse | Ovalbumin-induced footpad edema | Decreased paw swelling and production of pro-inflammatory cytokines.[2] |

Signaling Pathways and Mechanisms of Action

The biological activities of pseurotins are often attributed to their modulation of key signaling pathways, particularly those involved in inflammation and cell growth.[2] Studies on Pseurotin A and D have indicated that they exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways, specifically by inhibiting the phosphorylation of STAT3.[4] While not directly confirmed for this compound, this provides a logical starting point for mechanistic investigations.

cluster_0 Proposed Anti-Inflammatory Pathway for Pseurotins LPS LPS TLR4 TLR4 LPS->TLR4 JAK JAK TLR4->JAK NFkB IKK/NF-κB TLR4->NFkB STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3  Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) pSTAT3->Cytokines NFkB->Cytokines Pseurotins Pseurotin A / D (Proposed for this compound) Pseurotins->JAK Inhibition Pseurotins->NFkB Inhibition

Proposed anti-inflammatory signaling pathway for pseurotins.

The primary in vitro finding for this compound is its activity against a yeast strain with a deletion of the HOF1 gene.[3] Hof1 is a key regulator of cytokinesis, suggesting a potential mechanism involving cell cycle disruption.[3]

cluster_1 Proposed Mechanism in S. cerevisiae Mitosis Mitosis Hof1 Hof1 Protein Mitosis->Hof1 Cytokinesis Cytokinesis (Actomyosin ring dynamics, septum formation) Hof1->Cytokinesis  Regulation CellDivision Successful Cell Division Cytokinesis->CellDivision Compound This compound Hof1_del Hof1 Deletion Strain (hof1Δ) Compound->Hof1_del  Selective Inhibition

Proposed mechanism of this compound in yeast.

Experimental Workflows and Protocols

The following sections provide detailed experimental protocols adapted from studies on Pseurotin A and general screening methodologies. These can serve as robust templates for designing and executing initial in vivo and supporting in vitro efficacy studies for this compound.

General In Vivo Experimental Workflow

A typical workflow for evaluating the efficacy of a compound in vivo involves several key stages, from model induction to biomarker analysis.[2]

cluster_2 General In Vivo Efficacy Workflow Model Animal Model Selection Induction Disease State Induction Model->Induction Treatment Compound Administration Induction->Treatment Monitoring Monitoring (e.g., clinical signs) Treatment->Monitoring Analysis Endpoint Analysis (Biomarkers, Histology) Monitoring->Analysis

A general experimental workflow for in vivo studies.
Protocol 1: Pseurotin A in Ovariectomized (OVX) Mouse Model of Osteoporosis

This protocol, used for Pseurotin A, is a relevant model for assessing bone-protective effects.[2]

  • Animal Model: Female C57BL/6J mice (11 weeks old) are utilized.

  • Induction: Osteoporosis is induced through bilateral ovariectomy under anesthesia. A sham operation is performed on the control group.

  • Treatment:

    • Following a one-week recovery period, the mice are randomly assigned to treatment groups.

    • Pseurotin A (or, hypothetically, this compound) is administered, for example, via intraperitoneal injection daily for a specified period (e.g., 4 weeks).

    • A vehicle control group (e.g., DMSO/saline) is included.

  • Endpoint Analysis:

    • Bone Mineral Density (BMD): At the end of the treatment period, femurs are collected, and BMD is measured using micro-computed tomography (μCT).

    • Histomorphometry: Femurs are fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and for tartrate-resistant acid phosphatase (TRAP) to identify and quantify osteoclasts.

    • Serum Biomarkers: Blood samples are collected to measure levels of bone turnover markers, such as alkaline phosphatase (ALP) and C-terminal telopeptide of type I collagen (CTX-I), using ELISA kits.

Protocol 2: LPS-Induced Cytokine Release in Macrophages (Anti-Inflammatory Screening)

This in vitro protocol is adapted for screening the potential anti-inflammatory effects of this compound before progressing to in vivo models.[4]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[4]

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO <0.5%). Incubate for 1-2 hours.[4]

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 3: MTT Cytotoxicity Assay

This protocol is essential to assess the potential cytotoxicity of this compound and determine appropriate concentrations for efficacy assays.[4]

  • Cell Seeding: Seed cells (e.g., RAW 264.7 or a relevant cancer cell line) in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[4]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to the vehicle-treated control cells.

Conclusion and Future Directions

The available data indicates that while this compound exhibits a specific in vitro activity related to cell cycle control, its in vivo efficacy is underexplored, with a single study showing it to be inactive in a seizure model.[2] In contrast, its analogs, Pseurotin A and Pseurotin D, have demonstrated promising in vivo therapeutic potential in models of osteoporosis, hepatocellular carcinoma, and inflammation.[2]

Further in vivo studies of this compound are warranted, particularly in models relevant to its observed in vitro cell cycle-related activity (e.g., oncology models) and in inflammation models where its parent compounds are active. The detailed protocols provided in this guide for Pseurotin A and for general anti-inflammatory screening can serve as a valuable starting point for designing these future investigations to fully elucidate the therapeutic potential of this compound.

References

Unveiling 11-O-Methylpseurotin A: A Technical Guide to its Natural Origins and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the diverse family of pseurotins, which are characterized by a unique and complex heterocyclic spiro-lactone core. This compound, along with its parent molecule pseurotin (B1257602) A, has garnered significant interest within the scientific community due to its array of biological activities. As a naturally occurring derivative, understanding its sources and production is paramount for further research and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, production methodologies, and biosynthetic pathway of this compound.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by filamentous fungi. To date, its isolation has been reported from two main genera:

  • Aspergillus : A marine-derived strain of Aspergillus fumigatus has been identified as a significant producer of this compound.[1] Aspergillus fumigatus is a ubiquitous fungus known for its prolific production of a wide variety of bioactive secondary metabolites.

  • Sporothrix : The compound was also originally isolated from a species of Sporothrix.[1]

Interestingly, the production of this compound can be influenced by microbial interactions. Co-cultivation of certain fungal isolates with bacteria has been shown to induce its biosynthesis, suggesting a potential role of microbial communication in the regulation of its production.[1]

Production of this compound

The production of this compound is achieved through the fermentation of the producing fungal strains. While specific yields for this compound are not extensively reported in the literature, the production of its precursor, pseurotin A, has been documented, providing a baseline for potential yields.

Fermentation Protocol

A generalized protocol for the production of pseurotins, including this compound, from Aspergillus fumigatus involves submerged fermentation in a nutrient-rich medium.

Table 1: Fermentation Parameters for Pseurotin Production by Aspergillus fumigatus

ParameterValue/ComponentsNotes
Producing Organism Aspergillus fumigatusA marine-derived strain has been noted for this compound production.[1]
Fermentation Medium Malt Extract (1-4%)Yeast Extract (0.1-0.4%)Glucose (0.5-2%)(NH₄)₂HPO₄ (0.04-0.06%)A typical medium for pseurotin production.
Incubation Temperature 24-28 °COptimal temperature for fungal growth and metabolite production.
Agitation 140-200 rpmTo ensure adequate aeration and nutrient distribution.
Fermentation Duration 120-160 hoursProduction of pseurotin A typically reaches its maximum within this timeframe.[2]
pH Initial pH around 6.0, dropping to below 4.0 during fermentation.The decrease in pH is often correlated with the onset of secondary metabolite production.[2]

Quantitative Data on Pseurotin A Production

While specific yield data for this compound is scarce, a study on pseurotin A production by Aspergillus fumigatus reported the following yield, which can serve as a reference for the potential output of its methylated derivative.

Table 2: Reported Yield of Pseurotin A from Aspergillus fumigatus Fermentation

CompoundProducing OrganismFermentation VolumeYieldReference
Pseurotin AAspergillus fumigatus HA 57-8820 L121 mg[2]
Isolation and Purification Protocol

Following fermentation, the isolation and purification of this compound from the culture broth and mycelium are typically performed using a multi-step process involving solvent extraction and chromatography.

1. Extraction:

  • The fungal biomass is separated from the culture broth via filtration or centrifugation.

  • Both the mycelium and the filtrate are extracted with an organic solvent, commonly ethyl acetate (B1210297). This process is repeated multiple times to ensure the complete extraction of the metabolites.

2. Concentration:

  • The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to column chromatography, often using silica (B1680970) gel.

  • A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used to separate the compounds.

  • Fractions containing this compound are identified by analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

  • Further purification may be achieved through preparative HPLC to obtain the pure compound.

Biosynthesis of this compound

This compound is a member of the pseurotin family of fungal metabolites, which are biosynthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1] The core structure is assembled by the hybrid enzyme PsoA. Subsequent modifications by tailoring enzymes, including oxidases and methyltransferases from the pso gene cluster, lead to the diverse array of pseurotin derivatives.[1]

The biosynthesis of pseurotin A is the most extensively studied in this family. The formation of this compound is proposed to be a late-stage modification of pseurotin A.[1] This final step involves the enzymatic O-methylation of the hydroxyl group at the C-11 position. This reaction is catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[1] While the specific enzyme responsible for this final methylation has not yet been definitively characterized, it represents a common terminal modification in natural product biosynthesis.[1]

Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.

Biosynthetic_Pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis & Modification cluster_final_step Final Methylation Phenylalanine Phenylalanine PsoA PsoA (PKS-NRPS) Phenylalanine->PsoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->PsoA Methionine Methionine Methionine->PsoA Pseurotin_Core Pseurotin Core Structure PsoA->Pseurotin_Core Tailoring_Enzymes Tailoring Enzymes (PsoC, PsoD, PsoE, PsoF) Pseurotin_Core->Tailoring_Enzymes Pseurotin_A Pseurotin A Tailoring_Enzymes->Pseurotin_A O_Methyltransferase O-Methyltransferase (unconfirmed) Pseurotin_A->O_Methyltransferase SAH S-Adenosyl Homocysteine (SAH) O_Methyltransferase->SAH Methylpseurotin_A This compound O_Methyltransferase->Methylpseurotin_A SAM S-Adenosyl Methionine (SAM) SAM->O_Methyltransferase

Caption: Proposed biosynthetic pathway of this compound.

The following diagram illustrates a generalized experimental workflow for the production and isolation of this compound.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification Inoculation Inoculation of Aspergillus fumigatus Fermentation Submerged Fermentation (120-160 h, 24-28°C) Inoculation->Fermentation Harvesting Harvesting of Mycelium and Culture Broth Fermentation->Harvesting Solvent_Extraction Ethyl Acetate Extraction Harvesting->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis Column_Chromatography->Fraction_Analysis Preparative_HPLC Preparative HPLC Fraction_Analysis->Preparative_HPLC Pure_Compound Pure this compound Preparative_HPLC->Pure_Compound

Caption: Experimental workflow for this compound production.

References

Methodological & Application

Application Notes and Protocol for Preparing 11-O-Methylpseurotin A Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-O-Methylpseurotin A is a fungal metabolite and an antibacterial agent that has been noted for its selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae.[1][2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound due to its high solubility for both polar and nonpolar compounds.[3][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Data and Recommended Concentrations

A summary of the key quantitative data for this compound is provided in the table below. This information is essential for accurate calculations and preparation of stock solutions.

PropertyValueNotes
Molecular Weight 445.46 g/mol [1][2]Essential for calculating molar concentrations.
Appearance White solid[3]Visual confirmation of the compound's physical state.
Solubility Soluble in DMSO, Ethanol, Methanol[3][4]DMSO is recommended for preparing high-concentration stock solutions.
Recommended Stock Concentration 10 mMA common starting concentration for many in vitro assays. Higher or lower concentrations can be prepared based on experimental needs.
Storage Conditions Solid: -20°C, protected from light and moisture.[6] Stock Solution: -20°C or -80°C, protected from light.[3][6]Proper storage is crucial for maintaining the stability and activity of the compound. Aliquoting is recommended to avoid freeze-thaw cycles.[6][7]
Final DMSO Concentration in Assay < 0.1% (v/v)High concentrations of DMSO can be toxic to cells.[7] It is important to minimize the final DMSO concentration in the experimental system.

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile, amber or foil-wrapped microcentrifuge tubes for aliquoting

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture.[6]

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 445.46 g/mol = 4.45 mg

  • Weigh the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of this compound powder into the tube.

  • Dissolve the Compound:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[7]

    • Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary, but be mindful of the compound's temperature sensitivity.[4][6]

  • Aliquot and Store:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light.[6][7]

    • Label each aliquot clearly with the compound name, concentration, solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.[6]

Preparation of Working Solutions:

  • When ready to use, thaw a single aliquot of the DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your experimental aqueous buffer or cell culture medium to achieve the desired final concentration.

  • Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced effects on your experimental system.[6]

  • It is recommended to prepare working solutions fresh for each experiment and not to store them for extended periods in aqueous media.[6]

Safety and Handling

  • This compound is for research use only and not for diagnostic or therapeutic use.[1]

  • As with any chemical compound, standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Visualized Workflow

G Workflow for Preparing this compound Stock Solution cluster_prep Stock Solution Preparation cluster_store Storage and Use Equilibrate Equilibrate this compound to Room Temperature Calculate Calculate Required Mass (e.g., for 10 mM) Equilibrate->Calculate Weigh Weigh Compound into a Sterile Tube Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve (Gentle warming/sonication if needed) Add_DMSO->Dissolve Aliquot Aliquot into Light-Protected, Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Prepare_Working Prepare Fresh Working Solutions by Serial Dilution Store->Prepare_Working

Caption: Experimental workflow for stock solution preparation.

References

Application Notes and Protocols for MTT Assay with 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products.[1] While extensive research on this specific analog is ongoing, its structural similarity to other pseurotins, such as Pseurotin A, suggests potential bioactivities, including anti-inflammatory and cytotoxic effects.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity. This document provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Data Presentation

While specific IC50 values for this compound are not widely published, the following table summarizes the reported in vitro cytotoxic and inhibitory activities of the closely related Pseurotin A and its analogs. This data can serve as a valuable reference for designing dose-response experiments for this compound.

CompoundCell LineAssayIC50
n-Butanol extract of A. fumigatus (containing Pseurotin A)HepG2 (Human Hepatocellular Carcinoma)SRB22.2 µg/mL[1]
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)PCSK9 secretion inhibition1.2 µM[1]
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM[1]

Experimental Protocols

MTT Assay Protocol for this compound

This protocol is designed to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., HepG2, MCF-7).

Materials:

  • This compound

  • Selected cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

      • Untreated Control: Cells in complete culture medium only.

      • Blank: Complete culture medium without cells.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or control solutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells seed_plate 2. Seed 96-well Plate cell_culture->seed_plate prepare_compound 3. Prepare this compound Dilutions seed_plate->prepare_compound treat_cells 4. Treat Cells prepare_compound->treat_cells add_mtt 5. Add MTT Reagent treat_cells->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570nm) solubilize->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT Assay with this compound.

Postulated Signaling Pathway Inhibition

Pseurotins are known to inhibit the JAK/STAT and NF-κB signaling pathways.[2] It is postulated that this compound may exert its cytotoxic and anti-inflammatory effects through a similar mechanism.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation TLR Toll-like Receptor (TLR) IKK_complex IKK Complex TLR->IKK_complex Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation MethylpseurotinA This compound MethylpseurotinA->JAK Inhibition MethylpseurotinA->IKK_complex Inhibition GeneExpression Gene Expression (Inflammation, Proliferation, Survival) STAT3_dimer_nuc->GeneExpression NFkB_nuc->GeneExpression

Caption: Postulated inhibition of JAK/STAT and NF-κB pathways.

References

Application Notes and Protocols: A Step-by-Step Guide to the Yeast Halo Assay for 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yeast halo assay is a powerful and straightforward technique for assessing the antifungal activity of chemical compounds. This method relies on the diffusion of a test compound from a localized source (such as a filter paper disc or a small volume spotted onto the agar) into a solid medium seeded with a lawn of yeast cells. If the compound possesses antifungal properties, it will create a zone of growth inhibition, known as a "halo," around the point of application. The size of this halo is proportional to the concentration and potency of the compound.[1][2] This application note provides a detailed, step-by-step protocol for performing a yeast halo assay to evaluate the antifungal potential of 11-O-Methylpseurotin A, a derivative of the fungal secondary metabolite Pseurotin A.[3]

Pseurotin A is known for its antibiotic and antifungal properties, primarily attributed to the inhibition of chitin (B13524) synthase, a critical enzyme for maintaining the integrity of the fungal cell wall.[3] While extensive data on the antifungal activity of this compound is not as widely available, it has been shown to affect the viability of specific mutant strains of Saccharomyces cerevisiae, indicating its potential as a selective antifungal agent.[3][][5] This makes the yeast halo assay an ideal initial screening method to determine its efficacy and spectrum of activity against various yeast strains.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the yeast halo assay with this compound.

Materials
  • Yeast Strain: Saccharomyces cerevisiae (e.g., wild-type strain or a specific mutant strain of interest, such as a hof1Δ deletion strain which has shown sensitivity to this compound).[][5] Candida albicans can also be used for broader antifungal screening.

  • Growth Media:

    • Yeast Peptone Dextrose (YPD) Broth: for liquid culture.

    • YPD Agar (B569324): for solid plates.

    • YPD Soft Agar (0.5% - 0.7% agar): for the top agar overlay.

  • Test Compound: this compound.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) for preparing the stock solution.[6]

  • Equipment:

    • Sterile petri dishes

    • Sterile filter paper discs (6 mm diameter)

    • Micropipettes and sterile tips

    • Incubator (30°C)

    • Shaking incubator (for liquid cultures)

    • Spectrophotometer or hemocytometer

    • Vortex mixer

    • Laminar flow hood

Preparation of this compound Stock and Working Solutions

Proper preparation of the test compound is critical for reproducible results.

  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the required mass of this compound powder (Molecular Weight: 445.46 g/mol ).[6]

    • To prepare 1 mL of a 10 mM stock solution, dissolve 4.45 mg of the compound in 1 mL of anhydrous DMSO.[6]

    • Vortex thoroughly until the solid is completely dissolved.[6]

    • Store the stock solution in small aliquots at -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[6]

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare a series of dilutions from the stock solution using sterile YPD broth or sterile water to achieve the desired final concentrations for testing (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM).

    • It is important to maintain a consistent final concentration of DMSO across all test conditions, including the negative control, to account for any potential solvent toxicity.

Step-by-Step Yeast Halo Assay Protocol
  • Yeast Inoculum Preparation:

    • Inoculate a single colony of the desired yeast strain into 5-10 mL of YPD broth.

    • Incubate overnight at 30°C with shaking (around 200-250 rpm) until the culture reaches the stationary phase.[7]

    • The following day, dilute the overnight culture in fresh YPD broth and continue to incubate until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).

  • Preparation of Yeast Lawn:

    • Melt the YPD soft agar and cool it to approximately 45-50°C in a water bath. Holding the agar at too high a temperature will kill the yeast cells.[7]

    • In a sterile tube, mix a standardized number of yeast cells from the mid-log phase culture with the molten soft agar. A common starting point is to add 100 µL of the yeast culture to 4 mL of soft agar for a standard 100 mm petri dish.[7]

    • Immediately pour the yeast-agar mixture onto the surface of a pre-warmed YPD agar plate.[7]

    • Swirl the plate gently to ensure an even distribution of the soft agar overlay.[7]

    • Allow the soft agar to solidify completely in a laminar flow hood.

  • Application of Test Compound:

    • Disk Diffusion Method:

      • Using sterile forceps, place sterile filter paper discs onto the surface of the solidified yeast lawn.

      • Carefully pipette a small, defined volume (e.g., 5-10 µL) of each working concentration of this compound onto a separate disc.[2]

      • As a negative control, apply the same volume of the solvent (e.g., YPD with the same final DMSO concentration) to a separate disc.

      • A positive control using a known antifungal agent (e.g., fluconazole) should also be included.

  • Incubation and Data Collection:

    • Incubate the plates in an inverted position at 30°C for 24-48 hours.[8]

    • After incubation, a uniform lawn of yeast growth should be visible.

    • Measure the diameter of the clear zone of growth inhibition (the halo) around each disc in millimeters.

    • The diameter of the disc itself should be subtracted from the total diameter of the halo to determine the size of the zone of inhibition.

Data Presentation

Summarize the quantitative data in a structured table for clear comparison of the antifungal activity at different concentrations.

Concentration of this compound (µM)Diameter of Halo (mm) ± SDZone of Inhibition (mm) ± SD
100Insert DataInsert Data
50Insert DataInsert Data
25Insert DataInsert Data
12.5Insert DataInsert Data
Vehicle Control (DMSO)No Halo0
Positive Control (e.g., Fluconazole)Insert DataInsert Data

Note: This table is a template. Actual data will need to be generated from experimental results.

Visualizations

Experimental Workflow

Yeast_Halo_Assay_Workflow Yeast Halo Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_results Results YeastCulture 1. Prepare Yeast Inoculum PrepareLawn 3. Prepare Yeast Lawn YeastCulture->PrepareLawn CompoundPrep 2. Prepare Compound Dilutions ApplyCompound 4. Apply Compound to Discs CompoundPrep->ApplyCompound PrepareLawn->ApplyCompound Incubate 5. Incubate Plates ApplyCompound->Incubate MeasureHalos 6. Measure Halos Incubate->MeasureHalos Analyze 7. Analyze Data MeasureHalos->Analyze

Caption: Workflow for the yeast halo assay.

Proposed Signaling Pathway Inhibition

While the precise signaling pathways affected by this compound are still under investigation, the primary proposed mechanism of its parent compound, Pseurotin A, is the inhibition of chitin synthase.[3] This enzyme is crucial for the synthesis of chitin, a vital component of the fungal cell wall.

PseurotinA_Mechanism cluster_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin ChitinSynthase->Chitin Synthesis CellWall Cell Wall Integrity Chitin->CellWall Maintains MethylpseurotinA This compound MethylpseurotinA->ChitinSynthase Inhibition

Caption: Proposed mechanism of action.

References

Application of 11-O-Methylpseurotin A in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products. While direct and extensive experimental data on this compound in cancer cell lines is limited, its structural similarity to other well-studied pseurotins, such as Pseurotin A and Pseurotin D, suggests its potential as a subject of interest in cancer research.[1] Pseurotin A and its analogs have demonstrated various anti-cancer properties, including the induction of apoptosis and modulation of key signaling pathways.[1] The primary reported activity of this compound is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, indicating a potential role in regulating mitosis and cytokinesis, processes that are often dysregulated in cancer.[2]

These application notes provide a comprehensive framework for initiating studies on the effects of this compound on cancer cell lines. The protocols and data presented are largely based on the known activities of its parent compounds and are intended to serve as a guide for designing and executing experiments to elucidate the potential anti-cancer efficacy of this compound.

Data Presentation: Efficacy of Related Pseurotin Analogs

The following table summarizes the reported in vitro efficacy of Pseurotin A and Pseurotin D. These values can be used as a reference for designing dose-response experiments for this compound.

CompoundCell LineAssayIC50Reference
n-Butanol extract of A. fumigatus (containing Pseurotin A)HepG2 (Human Hepatocellular Carcinoma)SRB22.2 µg/mL[1]
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)PCSK9 secretion inhibition1.2 µM[1]
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM[1]

Postulated Signaling Pathways

Based on studies of related pseurotins, this compound may exert its anti-cancer effects by modulating key signaling pathways such as JAK/STAT and NF-κB, which are crucial for cancer cell survival and proliferation.[3]

G Hypothesized Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation IKK IKK IkB IκB IKK->IkB Phosphorylation (leading to degradation) STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Target Gene Transcription pSTAT3_dimer->Gene Upregulation of Pro-survival Genes NFkB_nuc->Gene Upregulation of Anti-apoptotic Genes MethylpseurotinA This compound MethylpseurotinA->IKK Inhibition MethylpseurotinA->JAK Inhibition

Hypothesized Signaling Pathway for this compound

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[3]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Assay Workflow A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with this compound (serial dilutions) B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution and incubate D->E F Dissolve formazan crystals in DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

MTT Assay Workflow
Protocol 2: Apoptosis Analysis by Western Blotting

This protocol aims to investigate whether this compound induces apoptosis by examining the expression of key apoptotic proteins.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in the expression of apoptotic proteins relative to the loading control (β-actin).

Protocol 3: Analysis of NF-κB Nuclear Translocation by Immunofluorescence

This protocol is to visualize the effect of this compound on the nuclear translocation of NF-κB p65.

Materials:

  • Cancer cell line of interest

  • Glass coverslips in 24-well plates

  • This compound

  • LPS (lipopolysaccharide) for stimulation

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on glass coverslips in 24-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with this compound for 1-2 hours.[1]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.[1]

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Assess the localization of NF-κB p65 (cytoplasmic vs. nuclear) in treated and untreated cells.

G Logical Relationship of Apoptosis Induction cluster_pathway Signaling Pathway Modulation cluster_proteins Apoptotic Protein Regulation cluster_outcome Cellular Outcome MethylpseurotinA This compound Inhibition Inhibition of Pro-survival Pathways (e.g., JAK/STAT, NF-κB) MethylpseurotinA->Inhibition Bcl2 Decreased Bcl-2 (anti-apoptotic) Inhibition->Bcl2 Bax Increased Bax (pro-apoptotic) Inhibition->Bax Caspase Caspase Activation Bcl2->Caspase Leads to Bax->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Execution of

Logical Relationship of Apoptosis Induction

Conclusion

While further research is required to fully elucidate the specific anti-cancer mechanisms of this compound, the information and protocols provided herein offer a solid foundation for initiating such investigations. By leveraging the knowledge of related pseurotin compounds, researchers can efficiently design and execute experiments to evaluate the therapeutic potential of this compound in various cancer cell line models. The key to these studies will be careful dose-response analyses and a thorough investigation of the implicated signaling pathways to build a comprehensive understanding of this compound's bioactivity.

References

Application Notes and Protocols for the Isolation of 11-O-Methylpseurotin A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, which are characterized by a distinctive heterospirocyclic γ-lactam core.[1] As a derivative of the more extensively studied Pseurotin A, this compound is of significant interest to the scientific community due to the diverse and potent biological activities exhibited by this class of compounds.[1] Pseurotin A, the direct precursor, has been noted for its ability to inhibit chitin (B13524) synthase and promote nerve-cell proliferation.[1] The methylation at the C-11 position in this compound may alter the biological activity of the parent molecule, making it a valuable target for drug discovery and development programs.[1]

This document provides a comprehensive guide to the experimental workflow for isolating this compound from fungal cultures. It includes detailed protocols for fungal fermentation, extraction, and purification, as well as a summary of the biosynthetic pathway.

Producing Organisms

To date, this compound has been isolated from two primary fungal genera:

  • Aspergillus : A marine-derived strain of Aspergillus fumigatus has been identified as a producer of this compound.[2] This ubiquitous fungus is a well-known and prolific source of a wide array of bioactive secondary metabolites.[2]

  • Sporothrix : The compound was also originally isolated from a species of Sporothrix.[2][3]

Furthermore, the production of this compound has been observed to be induced by the co-cultivation of certain fungal isolates with bacteria, indicating that its biosynthesis can be influenced by microbial interactions.[2]

Biosynthesis of this compound

This compound is a member of the pseurotin family of fungal metabolites, which are synthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[2] The core structure is assembled by the hybrid enzyme PsoA, encoded within the pso gene cluster.[2][4] Subsequent modifications to this core structure by tailoring enzymes, such as oxidases and methyltransferases also encoded in the pso gene cluster, lead to the diverse array of pseurotin derivatives.[2]

The biosynthesis of Pseurotin A is the most extensively studied in this family.[2] The formation of this compound is believed to be a final-stage modification of Pseurotin A.[2] This proposed transformation involves the enzymatic O-methylation of the hydroxyl group at the C-11 position.[2] This reaction is catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[2] While the specific enzyme responsible for this final step has not been definitively characterized, it represents a common terminal modification in the biosynthesis of natural products.[2]

Biosynthetic Pathway of this compound PKS_NRPS PKS-NRPS Pathway (psoA gene) Pseurotin_Core Pseurotin Core Structure PKS_NRPS->Pseurotin_Core Tailoring_Enzymes Tailoring Enzymes (Oxidases, etc.) Pseurotin_Core->Tailoring_Enzymes Pseurotin_A Pseurotin A Tailoring_Enzymes->Pseurotin_A O_Methyltransferase O-Methyltransferase (SAM as methyl donor) Pseurotin_A->O_Methyltransferase Methylpseurotin_A This compound O_Methyltransferase->Methylpseurotin_A

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation

The isolation of this compound from fungal cultures follows a multi-step process that begins with fungal fermentation, followed by extraction of the secondary metabolites, and subsequent purification using various chromatographic techniques.

Experimental Workflow for Isolation of this compound Start Start: Pure Fungal Culture (e.g., Aspergillus fumigatus) Fermentation 1. Fungal Fermentation (Liquid Culture) Start->Fermentation Harvesting 2. Harvesting (Filtration/Centrifugation) Fermentation->Harvesting Biomass Fungal Biomass (Mycelium) Harvesting->Biomass Broth Culture Broth (Filtrate) Harvesting->Broth Extraction 3. Solvent Extraction (e.g., Ethyl Acetate) Biomass->Extraction Broth->Extraction Concentration 4. Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation 5. Initial Fractionation (VLC/Column Chromatography) Crude_Extract->Fractionation Fractions Bioactive Fractions Fractionation->Fractions Purification 6. Final Purification (Reversed-Phase HPLC) Fractions->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the isolation of this compound.

Quantitative Data

Quantitative yield data for this compound from fungal fermentations are not extensively reported in the available literature.[2] The production of secondary metabolites is often highly dependent on the specific fungal strain, culture conditions, and extraction methods.[2] The following table summarizes the producing organisms and any reported co-isolated pseurotins.

CompoundProducing OrganismReported Co-isolated PseurotinsReference
This compoundAspergillus fumigatus (marine-derived)Pseurotin A[2]
This compoundSporothrix sp.Not specified[2]
This compoundFungal isolate MR2012 (in co-culture)Pseurotin G, Terezine D[2]

Detailed Experimental Protocols

Fungal Fermentation

a. Inoculation and Culture:

  • A pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) is used to inoculate a suitable liquid fermentation medium.[2]

  • A typical medium may consist of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.[2] For Aspergillus fumigatus, media such as Glucose Minimal Medium (GMM), Aspergillus Minimal Medium (AMM), or Potato Dextrose Broth (PDB) can be used.[4]

b. Incubation:

  • The culture is incubated under controlled conditions of temperature (typically 25-30°C) and agitation (e.g., 150-200 rpm) for a period of several days to weeks to allow for fungal growth and production of secondary metabolites.[2]

Harvesting
  • The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.[2]

Solvent Extraction
  • Both the mycelium and the culture filtrate are extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH), to partition the secondary metabolites from the aqueous and solid phases.[2]

  • This process is often repeated multiple times to ensure complete extraction.[2]

Concentration
  • The organic solvent extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[2]

Initial Fractionation
  • The crude extract is subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.[2]

  • A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the components of the crude extract into fractions of decreasing complexity.[2]

Final Purification
  • The bioactive fractions are further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column.[2]

  • A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a modifier like formic acid) is typically employed.[5]

Concluding Remarks

The protocols outlined in this document provide a general framework for the successful isolation of this compound from fungal cultures. It is important to note that optimization of culture conditions, such as media composition, pH, temperature, and aeration, may be necessary to enhance the yield of the target compound.[5][6] The development of a robust and scalable purification process is crucial for obtaining sufficient quantities of this compound for further biological evaluation and drug development endeavors.

References

Application Note: A Validated HPLC Method for the Quantitative Analysis of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of 11-O-Methylpseurotin A, a fungal secondary metabolite derived from Pseurotin (B1257602) A. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, providing excellent separation and resolution. This protocol is suitable for purity assessment, stability studies, and quantification of this compound in research and drug development settings. All method parameters have been optimized to ensure accuracy, precision, and reliability in accordance with standard validation guidelines.

Introduction

This compound is a member of the pseurotin family of fungal natural products, which are known for their unique spirocyclic core structure and diverse biological activities.[1] It is the O-methylated derivative of Pseurotin A, a well-studied metabolite produced by various fungal species, including Aspergillus fumigatus.[1][2] The analysis and quantification of this compound are crucial for understanding its biosynthetic pathway, evaluating its pharmacological properties, and for quality control during production and formulation.

High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[3][4] This document provides a detailed protocol for a stability-indicating HPLC method tailored for this compound, making it applicable for researchers, scientists, and professionals in natural product chemistry and drug development.[1][3]

Experimental Protocol

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, temperature-controlled column compartment, and a photodiode array (PDA) or UV detector.[5][6]

  • HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3][6]

  • Chemicals and Reagents:

    • This compound analytical standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (optional, for mobile phase modification)

  • Glassware and Consumables: Class A volumetric flasks, autosampler vials with inserts, 0.22 µm or 0.45 µm syringe filters.[5]

  • Mobile Phase A (MPA): HPLC-grade water.

  • Mobile Phase B (MPB): HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (50:50, MPA:MPB).

  • Dissolve the sample containing this compound in methanol or a suitable solvent to achieve a concentration within the calibration range.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient Program 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV at 280 nm
Run Time 30 minutes

Table 1: Optimized HPLC Conditions.

Results and Data Presentation

The described method was validated according to ICH guidelines (Q2) for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7] A summary of the validation data is presented below.

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98.0% - 102.0%
Limit of Detection (LOD, µg/mL) 0.3
Limit of Quantification (LOQ, µg/mL) 1.0

Table 2: Summary of Method Validation Parameters.

Visualizations

The following diagram illustrates the complete workflow for the analysis of this compound, from sample preparation to data acquisition and final reporting.

G prep Sample/Standard Preparation (Weighing, Dissolution) filt Filtration (0.22 µm Syringe Filter) prep->filt hplc HPLC Analysis (Injection into C18 Column) filt->hplc detect UV Detection (PDA at 280 nm) hplc->detect integ Chromatogram Integration (Peak Area Calculation) detect->integ quant Quantification (Calibration Curve) integ->quant report Data Reporting (Concentration, Purity) quant->report

***Figure 1:** General workflow for the HPLC analysis of this compound.*

This compound is biosynthesized from its precursor, Pseurotin A, via a final methylation step. This relationship is important for understanding the co-occurrence of these compounds in fungal extracts.[2][4]

G pks_nrps PKS-NRPS Pathway (pso Gene Cluster) pseurotin_a Pseurotin A pks_nrps->pseurotin_a Biosynthesis methyl_pseurotin This compound pseurotin_a->methyl_pseurotin O-Methyltransferase (Final Methylation Step)

***Figure 2:** Proposed biosynthetic origin of this compound from Pseurotin A.*

Conclusion

The HPLC method detailed in this application note is simple, rapid, accurate, and precise for the determination of this compound. The gradient elution provides a robust separation from impurities and related compounds, making it a reliable stability-indicating assay. This protocol can be readily implemented in any analytical laboratory for routine quality control and research applications involving pseurotin-class compounds.

References

Application Notes and Protocols: Chemical Proteomics Workflow for Identifying 11-O-Methylpseurotin A Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite derived from Sporothrix sp. that has demonstrated selective inhibitory activity against a hof1Δ mutant strain of Saccharomyces cerevisiae.[1][][3] The Hof1 protein in yeast is a key regulator of cytokinesis, suggesting that this compound may exert its biological effects by interfering with cell cycle control pathways.[4][5] Elucidating the direct molecular targets of this compound is crucial for understanding its precise mechanism of action and evaluating its therapeutic potential.

This document outlines a detailed chemical proteomics workflow designed to identify the cellular targets of this compound. The strategy employs an affinity-based protein profiling (ABPP) approach, integrating a clickable, photo-reactive chemical probe of the parent molecule with quantitative mass spectrometry to distinguish specific binding partners from non-specific interactions.

Principle of the Method

The core of this workflow is the synthesis of an this compound chemical probe. This probe is modified with two key functionalities: a photo-reactive group (e.g., a diazirine) for UV-light-induced covalent cross-linking to interacting proteins, and a bio-orthogonal "clickable" handle (e.g., an alkyne group) for subsequent enrichment.[6][7]

Cells are treated with the probe, which engages its protein targets. Upon UV irradiation, a covalent bond is formed between the probe and its binding partners. Following cell lysis, the alkyne-tagged protein complexes are "clicked" to an azide-modified affinity tag (e.g., biotin-azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6] The biotinylated proteins are then enriched using streptavidin-coated beads, digested into peptides, and analyzed by quantitative mass spectrometry to identify and quantify the captured proteins. A competition experiment, where cells are co-incubated with the probe and an excess of the parent compound, is performed to validate the specificity of the interactions.

Experimental Protocols

Protocol 1: Synthesis of this compound Alkyne Probe

A detailed synthetic scheme is required to append a photo-reactive diazirine and a terminal alkyne to the this compound scaffold without disrupting its core pharmacophore. This typically involves multi-step organic synthesis, which is beyond the scope of this document but is a critical prerequisite. The final probe should be structurally verified by NMR and mass spectrometry.

Protocol 2: Cell Culture and Probe Treatment
  • Cell Culture : Culture a relevant human cell line (e.g., a cancer cell line sensitive to cell cycle inhibitors) in appropriate media to ~80% confluency. For this example, we will use HEK293T cells.

  • Probe Incubation :

    • For the experimental group, treat cells with the this compound alkyne probe at a final concentration of 1-10 µM.

    • For the competition control group, pre-incubate cells with a 50-fold excess of unlabeled this compound for 1 hour before adding the alkyne probe.

    • For the negative control, treat cells with a vehicle (e.g., DMSO).

    • Incubate all plates for 2-4 hours at 37°C.

Protocol 3: Photo-Cross-linking and Cell Lysis
  • Photo-Cross-linking : Place the cell culture plates on ice and irradiate with UV light (365 nm) for 15-30 minutes to induce covalent cross-linking of the probe to its target proteins.

  • Cell Harvesting : Wash the cells twice with cold PBS, then scrape them into a lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Lysis : Sonicate the cell suspension on ice to ensure complete lysis and solubilization of proteins.

  • Protein Quantification : Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

Protocol 4: Click Chemistry and Protein Enrichment
  • Click Reaction :

    • To 1 mg of protein lysate, add the click chemistry reagents in the following order: biotin-azide (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA ligand (final concentration 100 µM), and finally copper (II) sulfate (B86663) (CuSO₄) (final concentration 1 mM).

    • Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation : Precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubate at -20°C for 20 minutes. Centrifuge to pellet the protein and discard the supernatant.

  • Enrichment :

    • Resuspend the protein pellet in a buffer containing SDS.

    • Add streptavidin-coated magnetic beads and incubate for 1.5 hours at room temperature to capture the biotinylated proteins.

    • Wash the beads extensively with buffers of decreasing stringency (e.g., SDS buffer, urea (B33335) buffer, and ammonium (B1175870) bicarbonate) to remove non-specifically bound proteins.

Protocol 5: On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation : Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by incubation with iodoacetamide (B48618) to alkylate cysteine residues.

  • Digestion : Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution : Collect the supernatant containing the tryptic peptides.

  • LC-MS/MS Analysis : Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument). The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions for sequencing.[8]

Data Analysis and Presentation

Quantitative analysis is performed to compare the abundance of proteins enriched in the probe-treated sample versus the competition control. Label-free quantification (LFQ) or isobaric tagging methods like Tandem Mass Tags (TMT) can be employed.[6][8] The ratio of protein abundance between the experimental and control groups is calculated. Genuine targets will show a significant decrease in enrichment in the competition sample.

Quantitative Data Summary

The following table represents hypothetical data from a quantitative proteomics experiment. Proteins with a fold change (Probe / Competition) significantly greater than 1 and a low p-value are considered high-confidence targets.

Protein ID (UniProt)Gene NameProtein NameFold Change (Probe / Competition)p-value
P08670HSP90AA1Heat shock protein HSP 90-alpha1.20.34
Q06830TUBBTubulin beta chain1.50.21
P35908 SEPT2 Septin-2 15.8 <0.001
P62158ACTBActin, cytoplasmic 11.10.45
Q15019 SEPT7 Septin-7 12.5 <0.001
P00533EGFREpidermal growth factor receptor1.30.39
P42345 CDK1 Cyclin-dependent kinase 1 9.7 <0.01

This table contains hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow Diagram

G cluster_cell In-Cell Steps cluster_lysate In-Vitro Steps cell HEK293T Cells probe 1. Add Alkyne Probe (+/- Competitor) cell->probe uv 2. UV Cross-linking (365 nm) probe->uv lysis 3. Cell Lysis uv->lysis click 4. Click Chemistry (Biotin-Azide) lysis->click enrich 5. Streptavidin Enrichment click->enrich digest 6. On-Bead Digestion enrich->digest ms 7. LC-MS/MS Analysis digest->ms data 8. Data Analysis (Target Identification) ms->data G cluster_g2m G2/M Transition & Mitosis cluster_cyto Cytokinesis CDK1 CDK1 MPF Mitosis Promoting Factor (MPF) CDK1->MPF CyclinB Cyclin B CyclinB->MPF Septins Septin Complex (SEPT2, SEPT7) MPF->Septins Phosphorylation & Activation Actomyosin Actomyosin Ring Septins->Actomyosin Cleavage Cleavage Furrow Actomyosin->Cleavage Probe This compound Probe->CDK1 Inhibition Probe->Septins Inhibition

References

Troubleshooting & Optimization

How to prevent hydrolysis and oxidation of 11-O-Methylpseurotin A in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 11-O-Methylpseurotin A, with a focus on preventing its degradation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The two primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation. The γ-lactam ring within its spirocyclic core is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1] Additionally, the complex structure of the molecule contains moieties that can be sensitive to oxidation.[1]

Q2: What is the optimal pH range to maintain the stability of this compound in aqueous buffers?

A2: To minimize hydrolysis, it is recommended to maintain the pH of aqueous solutions within a neutral range of 6.5 to 7.5.[1] Both acidic and alkaline conditions can accelerate the degradation of the γ-lactam ring.

Q3: How should I prepare and store stock solutions of this compound?

A3: For long-term storage, this compound as a solid powder should be stored at -20°C, protected from light and moisture. Stock solutions are typically prepared in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be stored at -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1]

Q4: Can I store this compound in aqueous working solutions?

A4: It is strongly recommended to prepare aqueous working solutions fresh for each experiment. Long-term storage in aqueous media is not advised due to the risk of hydrolysis.[1]

Q5: What are the signs of this compound degradation in my experiments?

A5: Degradation of this compound can manifest as a loss of biological activity, inconsistent experimental results, or the appearance of additional peaks in your analytical chromatograms (e.g., HPLC).

Q6: Are there any recommended antioxidants to prevent the oxidation of this compound?

A6: While specific studies on this compound are limited, common antioxidants used in cell culture and other biological assays that could be considered include ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E). Their compatibility and optimal concentration should be determined for your specific experimental setup to avoid interference with the assay.

Q7: How can I monitor the stability of this compound in my experimental setup?

A7: The most effective way to monitor the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact compound from its degradation products, allowing for quantification of the remaining active molecule over time.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of compound activity in aqueous buffers. Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions.[1]Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh aqueous solutions before each use and avoid long-term storage in aqueous media.[1]
Compound degradation upon exposure to air or in oxygenated media. Oxidation: The complex structure of this compound contains moieties that may be sensitive to oxidation.[1]When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. Consider the addition of antioxidants like ascorbic acid or α-tocopherol if compatible with the experimental setup.
Precipitation of the compound in aqueous solutions. Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with your assay and does not cause precipitation (typically ≤ 0.1% DMSO). Sonication may aid in dissolution, but avoid excessive heating.[1]
Inconsistent results or loss of potency in cell-based assays. Solvent-mediated degradation or interaction: While DMSO is a common solvent, prolonged exposure or high concentrations can affect compound stability and cell health.Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in the cell culture medium.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of aqueous working solutions from a DMSO stock solution.

Materials:

  • This compound solid powder

  • High-purity, anhydrous DMSO

  • Sterile aqueous buffer (pH 6.5-7.5)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (in DMSO):

    • In a sterile environment, accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.[1]

  • Working Solution Preparation (in Aqueous Buffer):

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your experimental aqueous buffer to achieve the final desired concentration.

    • Ensure the final DMSO concentration in the working solution is kept to a minimum (e.g., ≤ 0.1%) to avoid solvent effects in your assay.[1]

    • Prepare working solutions fresh for each experiment and do not store them for extended periods.[1]

Protocol 2: General Stability Assessment Using HPLC (Forced Degradation Study)

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Materials:

  • This compound solution at a known concentration in a suitable solvent (e.g., acetonitrile (B52724)/water)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase (e.g., gradient of acetonitrile and water with 0.1% formic acid)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Incubator, water bath, or photostability chamber

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Inject a sample of the freshly prepared solution onto the HPLC system.

    • Record the chromatogram and determine the peak area of the intact this compound.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution. Incubate at 60°C for 30 minutes.

    • Oxidation: Add an equal volume of 3% H₂O₂ to the stock solution. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Time-Point Analysis:

    • At scheduled time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze each sample by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact this compound and any new peaks corresponding to degradation products.

Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial (time zero) peak area.

  • Plot the percentage of the remaining compound versus time to determine the degradation kinetics under each stress condition.

Stress Condition Typical Reagent/Condition Purpose
Acid Hydrolysis0.1 M - 1 M HClTo assess degradation in acidic environments.
Base Hydrolysis0.1 M - 1 M NaOHTo assess degradation in alkaline environments.
Oxidation3% - 30% H₂O₂To evaluate susceptibility to oxidative degradation.
Thermal Degradation60°C - 80°CTo determine the effect of heat on stability.
PhotodegradationUV and/or visible lightTo assess light sensitivity.

Visualizations

Proposed Degradation Pathway of this compound

A This compound B Hydrolysis Products (Opened γ-lactam ring) A->B Acid/Base (H₂O) C Oxidation Products A->C Oxidizing agents (e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (this compound in DMSO) B Dilute to Working Concentration in Aqueous Buffer A->B C Acid Hydrolysis B->C Expose to Stress D Base Hydrolysis B->D Expose to Stress E Oxidation B->E Expose to Stress F Thermal B->F Expose to Stress G Photolytic B->G Expose to Stress H HPLC Analysis at Time Points C->H D->H E->H F->H G->H I Quantify Remaining Compound & Degradation Products H->I J Determine Degradation Kinetics I->J

Caption: Workflow for assessing the stability of this compound.

Simplified Hof1 Signaling Pathway in S. cerevisiae Cytokinesis

cluster_localization Hof1 Localization cluster_function Hof1 Function cluster_inhibition Proposed Inhibition Septins Septins (e.g., Cdc10) Hof1 Hof1 Septins->Hof1 Initial localization to bud neck AMR Actomyosin (B1167339) Ring (AMR) Contraction Hof1->AMR Promotes Chs2 Chs2 (Chitin Synthase) Hof1->Chs2 Interacts with Myo1 Myo1 (Myosin II) Myo1->Hof1 Localization to actomyosin ring PS Primary Septum (PS) Formation Chs2->PS Inhibitor This compound Inhibitor->Hof1 Inhibits Hof1 function/ pathway

Caption: Proposed role of Hof1 in cytokinesis and potential inhibition.

References

Technical Support Center: Improving the Aqueous Solubility of 11-O-Methylpseurotin A for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 11-O-Methylpseurotin A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a fungal metabolite and an aromatic ketone.[1] Like many complex natural products, it is a hydrophobic molecule with limited solubility in water.[1] This low aqueous solubility can lead to several challenges in cell-based assays, including:

  • Precipitation: The compound can precipitate out of the aqueous cell culture medium, leading to inaccurate and inconsistent results.[2][3]

  • Reduced Bioavailability: Only the dissolved compound is available to interact with the cells, so poor solubility can lead to an underestimation of its biological activity.

  • Inaccurate Dosing: It can be difficult to achieve and maintain the desired final concentration of the compound in the assay.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[1]

Q3: What are the primary causes of this compound precipitation in cell culture media?

Precipitation, often referred to as "crashing out," typically occurs when the DMSO stock solution is diluted into the aqueous cell culture medium.[2] The primary reasons for this include:

  • Exceeding Aqueous Solubility Limit: The final concentration of this compound in the medium is higher than its maximum soluble concentration in that aqueous environment.[2]

  • Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause a rapid shift in the solvent environment, leading to precipitation.[2]

  • Low Temperature of Media: Using cold cell culture media can decrease the solubility of the compound.[2]

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations (typically >0.5%) can be toxic to cells. However, if the final DMSO concentration is too low, it may not be sufficient to keep the hydrophobic compound in solution.[1]

  • Instability of the Compound: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions, which can affect its stability and solubility.[1]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Cell Culture Media

Problem: You've prepared a stock solution of this compound in DMSO, but upon adding it to your cell culture medium, a precipitate forms immediately.

Decision-Making Flowchart for Troubleshooting Immediate Precipitation:

G start Precipitation Observed Immediately check_conc Is the final concentration too high? start->check_conc check_dilution Was the dilution performed correctly? check_conc->check_dilution No sol_conc Reduce final working concentration check_conc->sol_conc Yes check_media_temp Was the media pre-warmed to 37°C? check_dilution->check_media_temp Yes sol_dilution Use serial dilution method. Add stock dropwise while vortexing. check_dilution->sol_dilution No check_dmso Is the final DMSO concentration optimal? check_media_temp->check_dmso Yes sol_media_temp Always use pre-warmed (37°C) media check_media_temp->sol_media_temp No sol_dmso Adjust final DMSO to <=0.1%. Run vehicle controls. check_dmso->sol_dmso No

Caption: A decision flowchart for troubleshooting immediate precipitation.

Issue 2: Delayed Precipitation or Inconsistent Assay Results

Problem: The cell culture medium containing this compound appears clear initially, but a precipitate forms after several hours or days of incubation, leading to inconsistent experimental outcomes.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Instability The compound may degrade over time in the aqueous environment of the cell culture medium. The γ-lactam ring is susceptible to hydrolysis.[1]Prepare fresh working solutions immediately before each experiment. Avoid long-term storage of the compound in aqueous media.[1] Maintain the pH of the media in a neutral range (6.5-7.5).[1]
Interaction with Media Components The compound may interact with salts, proteins (from serum), or other components in the medium, forming insoluble complexes.[3]If possible, try a different basal media formulation. Consider reducing the serum concentration if your experimental design allows.
Temperature Fluctuations Repeatedly moving culture plates between the incubator and the microscope can cause temperature changes that affect solubility.[3]Minimize the time culture plates are outside the incubator. If frequent observation is needed, use a microscope with a stage incubator.
Evaporation Evaporation of the medium in the incubator can increase the concentration of the compound and other solutes, leading to precipitation.[4]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for long-term experiments.

Advanced Solubility Enhancement Strategies

If standard dilution techniques are insufficient, consider the following advanced methods. It is crucial to perform validation experiments to ensure the chosen method does not interfere with the cell-based assay.

Using Co-solvents

A co-solvent system can help maintain the solubility of hydrophobic compounds in aqueous solutions. A common formulation involves a combination of DMSO, polyethylene (B3416737) glycol (PEG), and a non-ionic surfactant like Tween 80.

Quantitative Data on Co-solvent and Surfactant Cytotoxicity:

Co-solvent/Surfactant Cell Line IC50 (µL/mL)
Tween 20 HepG-20.2
MCF-70.9
HT-290.8
Tween 80 HepG-20.2
MCF-70.2
HT-290.2
Propylene Glycol (PG) HepG-228.9
MCF-715
HT-2924.6
Polyethylene Glycol 400 (PEG 400) HepG-236.5
MCF-710.8
HT-2925.6
Methanol HepG-2124.0
MCF-738.1
HT-2947.3
Ethanol (B145695) HepG-246.4
MCF-740.3
HT-2943.8
Data adapted from a study on the cytotoxicity of co-solvents and surfactants on various cancer cell lines.
Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural β-cyclodextrin.[5]

Experimental Protocols

Protocol 1: Standard Preparation of this compound Working Solution using DMSO

Workflow for Preparing a Standard Working Solution:

G A Weigh this compound (MW: 445.46 g/mol) B Dissolve in 100% DMSO to make a 10 mM stock solution A->B C Vortex and/or sonicate until fully dissolved B->C D Create an intermediate dilution (e.g., 1 mM) in pre-warmed (37°C) cell culture medium C->D E Perform final dilution in pre-warmed (37°C) medium to desired concentration (e.g., 10 µM) D->E F Add to cells immediately. Final DMSO concentration <= 0.1% E->F

Caption: Standard workflow for preparing a working solution of this compound using DMSO.

Detailed Steps:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly and, if necessary, sonicate briefly in a water bath to ensure complete dissolution.

    • Visually inspect the solution to confirm there are no undissolved particles.

    • Aliquot the stock solution into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[1]

  • Prepare the Final Working Solution (Example for 10 µM):

    • Pre-warm your complete cell culture medium to 37°C.[2]

    • Intermediate Dilution: Prepare a 1:10 dilution of your 10 mM stock solution in pre-warmed medium to create a 1 mM intermediate solution. Add the stock solution dropwise while gently vortexing the medium.

    • Final Dilution: Prepare a 1:100 dilution of the 1 mM intermediate solution in pre-warmed medium to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Preparation of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol is based on the co-precipitation method for forming inclusion complexes.

Detailed Steps:

  • Prepare a 1:1 Molar Ratio Solution:

    • Dissolve the desired amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

    • In a separate container, dissolve a 1:1 molar equivalent of HP-β-CD in distilled water.

    • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

  • Form the Inclusion Complex:

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Isolate and Prepare the Final Solution:

    • The resulting aqueous solution contains the this compound-HP-β-CD complex. This solution can be filter-sterilized and then diluted to the desired final concentration in your cell culture medium.

    • Alternatively, the complex can be isolated as a solid powder by freeze-drying (lyophilization).[6] The resulting powder can then be dissolved directly in the cell culture medium.

Important Considerations for Using HP-β-CD:

  • Determine Stoichiometry: A phase solubility study is recommended to determine the optimal molar ratio of this compound to HP-β-CD for maximum solubility enhancement.

  • Cell Viability: Although generally considered safe at low concentrations, it is essential to test the cytotoxicity of HP-β-CD on your specific cell line.[5] Concentrations up to 1-2% in serum-supplemented medium are often acceptable.[5]

Protocol 3: Preparation of this compound using a Co-solvent System

This protocol uses a combination of DMSO, PEG 400, and Tween 80.

Detailed Steps:

  • Prepare the Co-solvent Vehicle:

    • Prepare a stock solution of the co-solvent vehicle by mixing DMSO, PEG 400, and Tween 80. A common ratio is 1:9:90 (DMSO:PEG 400:Tween 80), but this may need to be optimized for your specific compound and cell line.

  • Prepare the Drug-Co-solvent Stock Solution:

    • Dissolve this compound in the co-solvent vehicle to a high concentration (e.g., 10 mg/mL).

  • Prepare the Final Working Solution:

    • Dilute the drug-co-solvent stock solution in your pre-warmed cell culture medium to the desired final concentration.

    • It is critical to ensure that the final concentration of all components of the co-solvent vehicle is below their cytotoxic levels for your cell line.

Signaling Pathways Potentially Affected by Pseurotin Analogs

Pseurotin A, a closely related compound, has been shown to influence several key signaling pathways. While the specific effects of this compound may differ, this provides a starting point for investigating its mechanism of action.

Hypothesized Signaling Pathway Inhibition by Pseurotin A:

G PseurotinA Pseurotin A ROS Intracellular ROS PseurotinA->ROS RANKL RANKL RANKL->ROS MAPK MAPK Pathway (ERK, p38, JNK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB NFATc1 NFATc1 Signaling MAPK->NFATc1 NFkB->NFATc1 Osteoclastogenesis Osteoclastogenesis & Bone Resorption NFATc1->Osteoclastogenesis

Caption: A simplified diagram of signaling pathways inhibited by Pseurotin A.

This information is intended to provide guidance for researchers. It is essential to optimize protocols and perform appropriate controls for each specific experimental setup.

References

Optimizing storage conditions for long-term stability of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing storage conditions and ensuring the long-term stability of 11-O-Methylpseurotin A. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a dark and dry environment.[1] Exposure to light and moisture should be minimized.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions, typically prepared in high-purity, anhydrous DMSO, should be stored at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: What are the main factors that can cause degradation of this compound?

A3: The primary factors contributing to the degradation of this compound are hydrolysis, oxidation, and exposure to light.[1] The complex structure, which includes a γ-lactam ring and multiple moieties sensitive to oxidation, makes it susceptible to these degradation pathways.[1]

Q4: How stable is this compound in aqueous solutions?

A4: this compound has limited stability in aqueous solutions. The γ-lactam ring in its core structure is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1] It is recommended to prepare fresh working solutions in a neutral pH buffer (pH 6.5-7.5) immediately before each experiment and avoid long-term storage in aqueous media.[1]

Q5: Can I do anything to prevent oxidation of the compound during my experiments?

A5: Yes. When possible, handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon. Using degassed solvents and media can also help minimize oxidation.[1] If compatible with your experimental setup, the addition of antioxidants could be considered.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments. Degradation of the compound due to improper storage or handling.Verify that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C and -80°C, respectively) and protected from light. Prepare fresh working solutions for each experiment.
Inconsistent experimental results. Repeated freeze-thaw cycles of the stock solution leading to degradation. Precipitation of the compound in aqueous media.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure the final concentration of the organic solvent (e.g., DMSO) is minimized in aqueous buffers to maintain solubility, ideally ≤ 0.1%.[1]
Appearance of unknown peaks in HPLC analysis. Degradation of this compound into one or more degradation products.Conduct a forced degradation study to identify potential degradation products. Optimize HPLC method to ensure separation of the parent compound from any degradants.
Solid compound appears discolored or clumpy. Exposure to moisture and/or light.Store the solid compound in a desiccator at -20°C and in an amber vial or light-blocking container.

Quantitative Stability Data

While specific quantitative long-term stability data for this compound is not extensively available in public literature, the following table provides an illustrative example of a stability profile based on typical behavior for complex fungal secondary metabolites under forced degradation conditions. This data is for illustrative purposes only.

Condition Time Point % Remaining (Illustrative) Appearance of Degradation Products (Illustrative)
-80°C (DMSO Stock) 12 Months>99%Not Detected
-20°C (Solid) 12 Months>98%Not Detected
4°C (Aqueous Buffer, pH 7.4) 24 Hours~90%Minor peaks observed in HPLC
Room Temp (Aqueous Buffer, pH 7.4) 8 Hours~75%Significant degradation peaks observed
40°C (Aqueous Buffer, pH 7.4) 8 Hours~50%Major degradation peaks observed
Room Temp (Acidic Buffer, pH 4.0) 8 Hours~65%Multiple degradation peaks observed
Room Temp (Alkaline Buffer, pH 9.0) 8 Hours~40%Rapid degradation, multiple products
Photostability (Solid, ICH Q1B) 1.2 million lux hours~95%Minor surface discoloration, minor degradant peak

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the recommended procedure for preparing solutions of this compound to maximize stability.

  • Stock Solution Preparation (10 mM in DMSO):

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of the solid compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) tubes.

    • Store the aliquots at -80°C.

  • Working Solution Preparation (in Aqueous Buffer):

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Perform serial dilutions in your desired experimental buffer (e.g., PBS, pH 7.4) to reach the final working concentration.

    • Ensure the final concentration of DMSO in the working solution is minimal (ideally ≤ 0.1%) to avoid solvent-induced artifacts and ensure solubility.[1]

    • Prepare working solutions fresh for each experiment and use them promptly. Do not store aqueous working solutions.

Protocol 2: General Stability Assessment Using HPLC

This protocol provides a framework for conducting a stability study of this compound under various stress conditions.

  • Materials:

    • This compound

    • High-purity solvents (DMSO, acetonitrile (B52724), water)

    • pH buffers (e.g., phosphate, citrate)

    • HPLC system with a UV or Mass Spectrometry (MS) detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

    • Forced Degradation Conditions:

      • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before injection.

      • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before injection.

      • Oxidation: Add an equal volume of 3% H₂O₂ to the sample solution. Incubate at room temperature for 2, 4, 8, and 24 hours.

      • Thermal Degradation: Store the solid compound at 60°C for 1 week. Prepare a solution for analysis.

      • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). A control sample should be protected from light.

    • HPLC Analysis:

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm and 280 nm, or MS for peak identification.

      • Injection Volume: 10 µL.

    • Data Analysis:

      • Monitor the decrease in the peak area of the parent compound over time for each stress condition.

      • Identify and quantify the formation of any degradation products.

Signaling Pathways and Logical Relationships

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_solid Solid this compound prep_stock Prepare DMSO Stock Solution prep_solid->prep_stock stress_therm Thermal prep_solid->stress_therm prep_aliquot Aliquot Stock Solution prep_stock->prep_aliquot prep_work Prepare Fresh Working Solution prep_aliquot->prep_work stress_acid Acid Hydrolysis prep_work->stress_acid stress_base Base Hydrolysis prep_work->stress_base stress_ox Oxidation prep_work->stress_ox stress_photo Photostability prep_work->stress_photo analysis_hplc HPLC-UV/MS Analysis stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc analysis_data Data Interpretation analysis_hplc->analysis_data outcome_stability Assess Stability Profile analysis_data->outcome_stability outcome_pathway Identify Degradation Pathway analysis_data->outcome_pathway degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation main This compound hydrolysis_product Ring-Opened Product (Loss of γ-lactam integrity) main->hydrolysis_product H⁺ / OH⁻ oxidation_product Oxidized Derivatives (e.g., epoxides, hydroxylated species) main->oxidation_product O₂, Light photo_product Isomers or Photodimers main->photo_product UV/Vis Light

References

Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the challenges of working with hydrophobic compounds in biological assays.

Troubleshooting Guides

This section offers step-by-step guidance for resolving common issues encountered during experiments with poorly soluble compounds.

Issue 1: My compound precipitates out of solution when I add it to my aqueous assay buffer.

Q: What should I do when my hydrophobic compound, initially dissolved in an organic solvent like DMSO, precipitates upon dilution into my aqueous assay buffer?

A: Compound precipitation is a common problem that can lead to inaccurate and unreliable assay results.[1][2] Here is a systematic approach to troubleshoot this issue:

Step 1: Visual Inspection and Confirmation

Before running your full assay, perform a small-scale test. Visually inspect the diluted compound in your assay buffer for any signs of cloudiness or precipitation.[3] You can also centrifuge a small sample to see if a pellet forms.[3]

Step 2: Optimize Your Dilution Protocol

The way you dilute your compound can significantly impact its solubility.

  • Protocol for Serial Dilution: Instead of a single large dilution, perform a serial dilution. Prepare a highly concentrated stock in an organic solvent and then perform a series of dilutions into your final assay buffer.[4] This gradual decrease in solvent concentration can help keep the compound in solution.

  • Mixing is Key: When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously.[3][4]

Step 3: Adjust the Final Organic Solvent Concentration

The final concentration of the organic solvent in your assay is critical.

  • DMSO Concentration: For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid toxicity.[5] However, some assays may tolerate up to 1%.[6][7] It's crucial to determine the tolerance of your specific cell line or assay system.

  • Solvent Tolerance Test: Run a control experiment with varying concentrations of your chosen solvent (e.g., DMSO, ethanol) to determine the highest concentration that does not affect your assay's outcome.[7]

Step 4: Consider Alternative Solubilization Strategies

If optimizing the dilution and solvent concentration is not sufficient, you may need to employ a different solubilization method.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.[3][8] For basic compounds, lowering the pH may help, while for acidic compounds, a higher pH might be beneficial.[3] Always ensure the final pH is compatible with your assay.

  • Use of Excipients: Consider incorporating solubilizing excipients into your formulation.

The following diagram illustrates a general workflow for troubleshooting compound precipitation:

G start Compound Precipitation Observed step1 Step 1: Visual Inspection & Confirmation start->step1 step2 Step 2: Optimize Dilution Protocol (Serial Dilution, Vigorous Mixing) step1->step2 step3 Step 3: Adjust Final Solvent Concentration (Determine Assay Tolerance) step2->step3 step4 Step 4: Explore Alternative Solubilization Methods step3->step4 end_node Compound Solubilized step4->end_node

Troubleshooting workflow for compound precipitation.
Issue 2: I am observing high variability in my assay results.

Q: My IC50 values for the same compound are inconsistent across replicate experiments. Could this be a solubility issue?

A: Yes, high variability in assay results, such as IC50 values, is often linked to poor compound solubility.[2][5] Inconsistent compound concentration in the assay wells due to precipitation or aggregation will lead to variable data and inaccurate structure-activity relationships (SAR).[3]

Troubleshooting Steps:

  • Confirm Solubility in Assay Buffer: Before initiating a full experiment, perform a solubility assessment of your compound in the final assay buffer.

    • Experimental Protocol: Kinetic Solubility Assay:

      • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).[2]

      • Add a small volume of the DMSO stock to your aqueous assay buffer to achieve the highest desired final concentration.[2]

      • Incubate for a period that mimics your assay conditions (e.g., 1-2 hours) at the appropriate temperature.[2]

      • Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any precipitate.[3]

      • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[9]

      • The measured concentration represents the kinetic solubility of your compound under those conditions.

  • Review Stock Solution Practices: Improper handling of stock solutions can contribute to variability.

    • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and compound degradation.[3]

    • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to compound precipitation.[2] Aliquoting stock solutions into smaller, single-use volumes is recommended.

    • Fresh Preparations: Whenever possible, prepare fresh working solutions from a concentrated stock immediately before use.[5]

  • Employ Solubilizing Agents: If solubility remains an issue, consider using excipients to enhance it.

Solubilizing AgentMechanism of ActionTypical Concentration RangeConsiderations
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes by encapsulating the hydrophobic drug within their lipophilic cavity, increasing aqueous solubility.[10][11]1-10% (w/v)Can sometimes interact with cell membranes or assay components.[6]
Co-solvents (e.g., PEG 400, Glycerol) Reduce the polarity of the aqueous solvent, thereby increasing the solubility of hydrophobic compounds.[12][13]1-10% (v/v)High concentrations can be toxic to cells or interfere with enzyme activity.[14]
Surfactants (e.g., Tween 80, Poloxamers) Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[14]0.01-1% (v/v)Can interfere with cell membranes and certain assay readouts.

The decision-making process for addressing inconsistent results is outlined in the diagram below:

G start High Variability in Assay Results solubility_check Perform Kinetic Solubility Assay in Buffer start->solubility_check is_soluble Is Compound Soluble at Assay Concentration? solubility_check->is_soluble review_stock Review Stock Solution Handling (Storage, Freeze-Thaw, Fresh Prep) is_soluble->review_stock Yes use_excipients Employ Solubilizing Excipients (Cyclodextrins, Co-solvents, Surfactants) is_soluble->use_excipients No re_evaluate Re-evaluate Assay Results review_stock->re_evaluate use_excipients->re_evaluate

Decision tree for troubleshooting inconsistent assay results.

FAQs (Frequently Asked Questions)

Q1: What is the best organic solvent to start with for a new hydrophobic compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent in biological assays due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][15] It is miscible with water and most cell culture media.[15] However, it's important to be aware that DMSO can have biological effects and may be toxic to cells at higher concentrations.[6][16][17] Ethanol is another option, but it can also exhibit cytotoxicity.[6][17] The choice of solvent should always be validated for compatibility with your specific assay.

Q2: How do I properly prepare a stock solution of a hydrophobic compound?

A2: Follow these best practices for preparing stock solutions:[3][4]

  • Equilibrate: Allow the vial of the lyophilized compound to reach room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Add the calculated volume of the appropriate organic solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-30 mM).

  • Dissolution: Vortex or sonicate the solution to ensure the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.

Q3: What are cyclodextrins and how do they work?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][18] This structure allows them to encapsulate hydrophobic "guest" molecules within their central cavity, forming an inclusion complex.[11] This complex is more water-soluble than the guest molecule alone, thereby increasing its apparent solubility in aqueous solutions.[10][11] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced solubility and reduced toxicity compared to natural beta-cyclodextrins.[10]

Q4: When should I consider using lipid-based formulations or nanoparticles?

A4: Lipid-based formulations and nanoparticles are advanced strategies typically employed when conventional methods like co-solvents or cyclodextrins are insufficient or for in vivo applications.

  • Lipid-Based Formulations (LBFs): These are mixtures of oils, surfactants, and co-solvents that can solubilize hydrophobic drugs.[19][20] They are particularly useful for oral drug delivery as they can enhance absorption.[21] In vitro, they can be used to create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon dilution in aqueous media.[19] The Lipid Formulation Classification System (LFCS) categorizes these formulations into four types based on their composition.[19][20]

  • Nanoparticles: These are structures typically less than 100 nanometers in size that can encapsulate hydrophobic drugs.[22] Polymeric nanoparticles, liposomes, and solid lipid nanoparticles are common types.[22][23] They can improve solubility, protect the drug from degradation, and offer opportunities for targeted delivery.[21][22][24]

The following diagram outlines a general decision-making process for selecting a solubilization strategy:

G start New Hydrophobic Compound try_dmso Attempt Solubilization in DMSO/Ethanol start->try_dmso is_soluble Soluble at Required Concentration? try_dmso->is_soluble optimize Optimize Dilution & Final Solvent % is_soluble->optimize Yes try_cyclodextrin Use Cyclodextrins or Co-solvents is_soluble->try_cyclodextrin No is_precipitating Precipitation in Assay Buffer? optimize->is_precipitating is_precipitating->try_cyclodextrin Yes success Proceed with Assay is_precipitating->success No is_effective Solubilization Effective? try_cyclodextrin->is_effective advanced_methods Consider Advanced Methods: Lipid-Based Formulations or Nanoparticles is_effective->advanced_methods No is_effective->success Yes advanced_methods->success

Decision pathway for choosing a solubilization method.

References

Avoiding freeze-thaw degradation of 11-O-Methylpseurotin A in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 11-O-Methylpseurotin A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of this compound to prevent its degradation, with a specific focus on avoiding issues related to freeze-thaw cycles in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound in its solid, powdered form should be stored at -20°C, protected from light and moisture.[1] Once dissolved in DMSO to create a stock solution, it is highly recommended to store it at -80°C.[1] For short-term use, stock solutions in DMSO may be kept at 4°C for up to two weeks.[1] To mitigate degradation, it is crucial to prepare single-use aliquots to avoid multiple freeze-thaw cycles.[1]

Q2: How many times can I freeze and thaw my this compound DMSO stock solution?

A2: While some studies on diverse sets of compounds have shown no significant loss after a limited number of freeze-thaw cycles (e.g., up to 11 cycles), it is a best practice to avoid repeated freeze-thaw cycles altogether.[1] The stability of a specific compound to freeze-thaw cycles can be variable.[2] Therefore, it is strongly recommended to aliquot your stock solution into single-use volumes immediately after preparation. This practice minimizes the exposure of the entire stock to temperature fluctuations and atmospheric moisture, which can be absorbed by the hygroscopic DMSO.[3]

Q3: What are the primary degradation pathways for this compound?

A3: The chemical structure of this compound contains functional groups that are susceptible to degradation through two primary pathways:

  • Hydrolysis: The γ-lactam ring within the spirocyclic core of the molecule can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[4] It is advisable to maintain aqueous solutions at a neutral pH (6.5-7.5).

  • Oxidation: The complex structure of this compound has moieties that may be sensitive to oxidation.[4] Handling the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help minimize oxidative degradation.[4]

Q4: How can I detect and quantify the degradation of my this compound sample?

A4: The most effective and widely used method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a Mass Spectrometer (MS).[4] A stability-indicating HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of the remaining active molecule.

Q5: What impact does the quality of DMSO have on the stability of this compound?

A5: The purity and water content of DMSO are critical for maintaining the long-term stability of dissolved compounds.[2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] The presence of water can accelerate the hydrolytic degradation of susceptible molecules like this compound.[1] Therefore, it is imperative to use high-purity, anhydrous DMSO for preparing stock solutions and to handle it in a low-humidity environment.[2]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results in assays. Degradation of this compound due to repeated freeze-thaw cycles.Prepare single-use aliquots of your DMSO stock solution and store them at -80°C. For each experiment, thaw a fresh aliquot and discard any unused portion.
Hydrolysis of the compound in aqueous buffers.Ensure the pH of your aqueous working solutions is maintained within a neutral range (pH 6.5-7.5). Prepare fresh working solutions from your DMSO stock for each experiment and avoid long-term storage in aqueous media.[4]
Oxidation of the compound.Use high-purity, degassed solvents and buffers. If your experimental setup allows, consider handling the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).[4]
Precipitation of the compound upon dilution in aqueous media. Low aqueous solubility of the hydrophobic this compound molecule.[5]Decrease the final working concentration of the compound. Optimize the percentage of DMSO as a co-solvent in your final assay buffer, ensuring to include a vehicle control with the same DMSO concentration. For persistent solubility issues, consider using a co-solvent system (e.g., DMSO with PEG300 and a surfactant like Tween 80).[5]
Gradual decrease in the purity of the DMSO stock solution over time. Absorption of atmospheric water by DMSO, leading to hydrolysis.Use anhydrous DMSO and minimize the exposure of the stock solution to air by tightly sealing vials and working quickly. Store aliquots in a desiccated environment if possible.

Experimental Protocols

Protocol: Freeze-Thaw Stability Study of this compound in DMSO

This protocol outlines a method to assess the stability of this compound in a DMSO stock solution when subjected to multiple freeze-thaw cycles.

Materials:

  • This compound, solid powder

  • Anhydrous, high-purity DMSO

  • Low-retention polypropylene (B1209903) microcentrifuge tubes

  • -80°C freezer and a controlled environment for thawing (e.g., room temperature benchtop)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C) can be used if necessary.

    • Aliquot the stock solution into multiple single-use microcentrifuge tubes.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, take one aliquot for the initial analysis.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

    • The peak area of the intact this compound at T=0 will serve as the 100% reference.

  • Freeze-Thaw Cycles:

    • Place the remaining aliquots in a -80°C freezer for at least 24 hours.

    • For each freeze-thaw cycle, remove the designated aliquots from the freezer and allow them to thaw completely at room temperature.

    • Once thawed, immediately re-freeze the samples at -80°C.

    • Repeat this process for the desired number of cycles (e.g., 1, 3, 5, 10 cycles). It is recommended to use separate aliquots for each cycle number to avoid confounding effects.

  • Sample Analysis:

    • After the completion of the desired number of freeze-thaw cycles, analyze the samples by HPLC using the same method as the T=0 analysis.

  • Data Analysis:

    • For each freeze-thaw cycle, calculate the percentage of this compound remaining relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Cycle X / Peak Area at T=0) * 100

    • Plot the percentage of remaining compound against the number of freeze-thaw cycles.

Data Presentation:

Number of Freeze-Thaw CyclesMean Peak Area (n=3)% Remaining (Mean ± SD)
0 (T=0)[Insert Value]100%
1[Insert Value][Calculate Value]
3[Insert Value][Calculate Value]
5[Insert Value][Calculate Value]
10[Insert Value][Calculate Value]

Visualizations

G Experimental Workflow for Freeze-Thaw Stability Study cluster_prep Preparation cluster_analysis Analysis cluster_cycles Freeze-Thaw Cycles cluster_data Data Interpretation prep Prepare 10 mM Stock Solution in Anhydrous DMSO aliquot Aliquot into Single-Use Tubes prep->aliquot t0 T=0 Analysis (HPLC) aliquot->t0 freeze Freeze at -80°C aliquot->freeze cycle_analysis Analyze Samples after Freeze-Thaw Cycles (HPLC) calculate Calculate % Remaining cycle_analysis->calculate thaw Thaw at Room Temperature freeze->thaw Cycle 1...X thaw->cycle_analysis thaw->freeze plot Plot % Remaining vs. Cycles calculate->plot

Caption: Workflow for assessing the freeze-thaw stability of this compound.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation compound This compound H2O H₂O (Acidic/Alkaline pH) compound->H2O O2 O₂ (Air Exposure) compound->O2 hydrolysis_product Hydrolyzed Product (γ-Lactam Ring Opening) H2O->hydrolysis_product oxidation_product Oxidized Product(s) O2->oxidation_product

References

Technical Support Center: HPLC-Based Stability Testing of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive protocol and guidance for conducting HPLC-based stability testing of 11-O-Methylpseurotin A. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a stability indicating HPLC method?

A1: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to accurately measure the concentration of a drug substance, in this case, this compound, without interference from its degradation products, impurities, or excipients. This is crucial for determining the shelf-life and storage conditions of the compound.[1][2]

Q2: Why are forced degradation studies necessary?

A2: Forced degradation studies, or stress testing, are conducted to understand the intrinsic stability of a molecule by subjecting it to harsh conditions such as acid, base, heat, light, and oxidation.[3][4] These studies help in identifying potential degradation pathways and demonstrating the specificity of the analytical method.[1][5]

Q3: What are the typical stress conditions used in forced degradation studies?

A3: Typical stress conditions include acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60-80°C), and photolytic (exposure to UV and visible light) conditions.[1][3][6]

Q4: How do I prepare a stock solution of this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).[] It is recommended to prepare a stock solution in HPLC-grade methanol or acetonitrile (B52724) at a concentration of 1 mg/mL. This stock solution can then be diluted to the desired working concentration with the mobile phase.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life, which is the period during which the product maintains its quality, safety, and efficacy, needs to be determined through long-term and accelerated stability studies.[8][9] The protocol provided here is the first step in gathering the data needed to establish the shelf-life.

Experimental Protocol: HPLC-Based Stability Testing

This protocol outlines a method for assessing the stability of this compound under various stress conditions.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (18 MΩ·cm)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

2. HPLC Instrumentation and Conditions

A standard reversed-phase HPLC system with a UV detector is suitable. The following conditions are a recommended starting point and may require optimization.

ParameterRecommended Setting
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-20 min: 15-100% B; 20-25 min: 100% B; 25-30 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (85:15, Mobile Phase A:Mobile Phase B).

4. Forced Degradation Study Protocol

For each condition, a sample of the 100 µg/mL working solution is treated as described below. A control sample (unstressed) should be analyzed at each time point.

Stress ConditionProcedureTime Points for Analysis
Acid Hydrolysis Mix equal volumes of working solution and 0.1 N HCl. Incubate at 60°C. Neutralize with 0.1 N NaOH before injection.0, 2, 4, 8, 24 hours
Base Hydrolysis Mix equal volumes of working solution and 0.1 N NaOH. Incubate at room temperature. Neutralize with 0.1 N HCl before injection.0, 1, 2, 4, 8 hours
Oxidative Degradation Mix equal volumes of working solution and 3% H₂O₂. Incubate at room temperature.0, 2, 4, 8, 24 hours
Thermal Degradation Store the working solution in a sealed vial at 80°C.0, 24, 48, 72 hours
Photolytic Degradation Expose the working solution to direct sunlight or a photostability chamber. A dark control should be run in parallel.0, 24, 48, 72 hours

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Column degradation- Active sites on the column- pH of the mobile phase is inappropriate for the analyte- Replace the column- Use a mobile phase with a different pH or a different buffer- Ensure proper sample dissolution
Poor Resolution - Inappropriate mobile phase composition- Column is not efficient- Flow rate is too high- Optimize the mobile phase gradient and composition- Replace the column- Reduce the flow rate
Retention Time Shift - Change in mobile phase composition- Fluctuation in column temperature- Column equilibration is insufficient- Prepare fresh mobile phase and ensure proper mixing- Use a column oven for temperature control- Increase column equilibration time
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase or detector cell- Leaks in the system- Degas the mobile phase- Flush the system with a strong solvent (e.g., isopropanol)- Check for and tighten any loose fittings
Ghost Peaks - Contamination in the injection port or column- Carryover from a previous injection- Clean the injection port- Flush the column thoroughly- Inject a blank solvent to check for carryover

Visual Workflow and Diagrams

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome prep_stock Prepare Stock Solution (1 mg/mL) prep_work Prepare Working Solution (100 µg/mL) prep_stock->prep_work acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_work->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, RT) prep_work->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_work->oxidation Expose to Stress thermal Thermal (80°C) prep_work->thermal Expose to Stress photo Photolytic (UV/Vis Light) prep_work->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data pathways Identify Degradation Pathways data->pathways method_val Validate Stability- Indicating Method data->method_val

Caption: Workflow for the HPLC-based stability testing of this compound.

References

How to address compound precipitation in 11-O-Methylpseurotin A working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-O-Methylpseurotin A. The information provided aims to address common challenges, particularly compound precipitation in working solutions, to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Compound Precipitation

Precipitation of this compound in aqueous working solutions is a common issue due to its hydrophobic nature.[1] This guide provides a systematic approach to diagnose and resolve these solubility challenges.

IssuePotential CauseRecommended Solution
Immediate precipitation upon dilution into aqueous media Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in water.[1] When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can "crash out" of solution.[2][3]- Decrease Final Concentration: The simplest solution is to lower the final working concentration of the compound.[2][3] - Optimize Dilution Method: Perform a stepwise serial dilution instead of a single large dilution. This gradual change in the solvent environment can help maintain solubility.[2][3] - Pre-warm Media: Always use pre-warmed (37°C) cell culture media for dilutions, as lower temperatures can decrease solubility.[2] - Slow Addition with Agitation: Add the compound stock solution dropwise to the aqueous medium while gently vortexing or stirring.[2]
Precipitation observed in stock solution (e.g., in DMSO) Water Contamination: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can reduce the solubility of hydrophobic compounds in DMSO.[3] Low Temperature: If stock solutions are stored at very low temperatures, the compound may precipitate out.- Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions.[1] - Proper Storage: Store stock solutions in tightly sealed vials at the recommended temperature (-80°C) and minimize exposure to ambient air.[1] - Warm and Vortex: Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[3]
Precipitation occurs over time in the incubator Interaction with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes over time.[3] Temperature and pH Shifts: Temperature fluctuations and changes in media pH due to the CO2 environment can affect compound solubility. Evaporation: Evaporation of media in long-term experiments can increase the compound's concentration beyond its solubility limit.- Reduce Serum Concentration: If possible, try reducing the serum percentage in your cell culture medium.[3] - Stability Check: Perform a stability study of the compound in your specific cell culture medium over the duration of your experiment. - Maintain Stable Environment: Ensure proper humidification in the incubator and minimize the time culture vessels are outside of it.
Inconsistent experimental results Variable Soluble Concentration: Precipitation can lead to an unknown and variable concentration of the active, soluble compound in your assays.- Visual Inspection: Carefully inspect your assay plates for any signs of precipitation before and during the experiment. - Determine Maximum Soluble Concentration: Experimentally determine the maximum concentration of this compound that remains soluble under your specific experimental conditions (see Experimental Protocols).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[4] For biological assays, high-purity, anhydrous DMSO is the most commonly used solvent for preparing concentrated stock solutions.[1]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, the solid powder of this compound should be stored at -20°C, protected from light and moisture. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. However, it is generally recommended to keep the final concentration of DMSO in cell culture media at or below 0.1% to minimize solvent-induced artifacts and cytotoxicity.[1] Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your assays.

Q4: How can I increase the aqueous solubility of this compound?

A4: If reducing the final concentration is not feasible, you can try using a co-solvent system. For the related compound pseurotin (B1257602) A, a combination of DMSO, PEG300, and a surfactant like Tween 80 has been used to improve solubility.[4] The inclusion of a small amount of a non-toxic surfactant or complexation with cyclodextrins are other potential strategies to enhance aqueous solubility.[4] It is crucial to test the effects of any additives in a vehicle control.

Q5: How can I confirm if the compound is degrading in my working solution?

A5: The stability of this compound in your experimental setup can be monitored using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[1] This will allow you to quantify the amount of intact compound over time.

Data Presentation

While precise quantitative solubility data for this compound is not extensively available in the literature, the following table summarizes the known solubility information.

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)Soluble
Ethanol1 mg/mL[4]
Methanol1 mg/mL[4]
WaterPoorly soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a concentrated stock solution in DMSO and a diluted working solution in aqueous media with minimal precipitation.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer or cell culture medium

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of the compound in a sterile environment. c. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex briefly until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4] e. Aliquot the stock solution into small volumes in amber or foil-wrapped microcentrifuge tubes to protect from light. f. Store the aliquots at -80°C.[1]

  • Working Solution Preparation (e.g., 10 µM in Aqueous Media): a. Pre-warm your sterile aqueous buffer or cell culture medium to 37°C.[2] b. Perform a serial dilution. For example, to get to 10 µM from a 10 mM stock, you can first prepare an intermediate dilution of 1 mM in DMSO. c. Slowly add the required volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing. For a final concentration of 10 µM, add 1 µL of the 10 mM stock to 999 µL of medium (for a final DMSO concentration of 0.1%). d. Visually inspect the final working solution for any signs of precipitation.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO in a 96-well plate.

  • In a separate 96-well clear-bottom plate, add a fixed volume of your pre-warmed complete cell culture medium to each well.

  • Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution from the first plate to the corresponding wells of the second plate containing the medium. Ensure the final DMSO concentration is consistent across all wells.

  • Include control wells containing only medium and medium with the highest concentration of DMSO used.

  • Incubate the plate at 37°C in a CO2 incubator for a duration relevant to your experiment (e.g., 2 hours).

  • Visually inspect the wells for any signs of cloudiness or precipitate.

  • Quantify the turbidity by measuring the absorbance of each well at a wavelength of approximately 600 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.[2]

  • The maximum soluble concentration is the highest concentration that does not show a significant increase in absorbance.

Visualization of a Potential Signaling Pathway

This compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting an interaction with the Hof1-related cytokinesis pathway. Hof1 is a key regulator of cytokinesis, playing a role in the coordination of actomyosin (B1167339) ring contraction and septum formation.

Hof1_Pathway Proposed Involvement of this compound in the Yeast Cytokinesis Pathway cluster_mitosis Mitotic Exit cluster_cytokinesis Cytokinesis cluster_inhibition Inhibition MEN Mitotic Exit Network (MEN) Cdc14 Cdc14 Phosphatase MEN->Cdc14 activates SCF_Grr1 SCF-Grr1 E3 Ligase Cdc14->SCF_Grr1 activates ActomyosinRing Actomyosin Ring Contraction Ring Contraction ActomyosinRing->Contraction SeptumFormation Septum Formation Hof1 Hof1 Hof1->ActomyosinRing regulates stability Hof1->SeptumFormation couples to contraction Degradation Hof1 Degradation Hof1->Degradation SCF_Grr1->Hof1 targets for degradation Degradation->Contraction allows efficient MethylpseurotinA This compound MethylpseurotinA->Hof1 potential target Troubleshooting_Workflow Troubleshooting Workflow for Compound Precipitation Start Precipitation Observed CheckStock Check Stock Solution Start->CheckStock StockPrecipitate Precipitate in Stock? CheckStock->StockPrecipitate WarmVortex Warm to 37°C and Vortex StockPrecipitate->WarmVortex Yes UseAnhydrous Use Anhydrous DMSO StockPrecipitate->UseAnhydrous Persistent DilutionIssue Precipitation Upon Dilution StockPrecipitate->DilutionIssue No WarmVortex->DilutionIssue UseAnhydrous->DilutionIssue OptimizeDilution Optimize Dilution Protocol DilutionIssue->OptimizeDilution Yes TimeDependent Precipitation Over Time DilutionIssue->TimeDependent No LowerConcentration Lower Final Concentration OptimizeDilution->LowerConcentration CheckSolubility Determine Max Soluble Concentration LowerConcentration->CheckSolubility Success Problem Resolved CheckSolubility->Success MediaInteraction Check Media Interactions TimeDependent->MediaInteraction Yes TimeDependent->Success No StabilityAssay Perform Stability Assay MediaInteraction->StabilityAssay StabilityAssay->Success

References

Technical Support Center: Optimizing In Vitro Experiments with 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments using 11-O-Methylpseurotin A.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound, and what is a safe final concentration for cell-based assays?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1][] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO.[1][3] It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] A final concentration of ≤ 0.1% is ideal.[1][3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, the solid powder of this compound should be stored at -20°C, protected from light and moisture.[3] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[3]

Q3: What is the known mechanism of action for this compound?

A3: this compound has been shown to selectively inhibit a Hof1 deletion strain of Saccharomyces cerevisiae.[3][5][6] The Hof1 protein is involved in regulating mitosis and cytokinesis.[3][6] Additionally, based on the activity of related pseurotin (B1257602) compounds, it is hypothesized that this compound may modulate key signaling pathways like JAK/STAT and NF-κB, which are critical in inflammation and cell growth.[4][6]

Q4: My this compound is precipitating in the aqueous culture medium. How can I prevent this?

A4: this compound is a hydrophobic molecule with limited aqueous solubility.[3] To prevent precipitation, ensure that the final concentration of the organic solvent from your stock solution is sufficient to maintain solubility but not high enough to be toxic to the cells. Prepare high-concentration stock solutions in a suitable organic solvent like DMSO. When preparing working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with your assay.[3] Gentle sonication can aid in dissolution, but care should be taken to avoid heating.[3]

Troubleshooting Guides

Issue 1: High Variability in MTT Cytotoxicity Assay Results

The MTT assay measures cell viability by assessing mitochondrial activity.[7] High variability can obscure the true effect of this compound.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogeneous cell suspension during plating. Use a calibrated multichannel pipette and mix the cell suspension between plating rows. Optimize the seeding density for your specific cell line to ensure cells are in the logarithmic growth phase.[4]
Interference from Compound This compound, as a natural product, might have inherent color that interferes with absorbance readings or it may directly react with the MTT reagent. Run a control with the compound in cell-free media to check for these interactions.[4]
Variable Incubation Times Standardize all incubation times precisely, especially for compound treatment and MTT incubation. Use a timer and process plates individually to avoid delays.[4]
Incomplete Formazan (B1609692) Solubilization Ensure complete dissolution of the formazan crystals by adding the solubilization solution (e.g., DMSO or acidified isopropanol) and mixing thoroughly.[8][9]
Issue 2: Weak or Inconsistent Signal in NF-κB Luciferase Reporter Assay

Luciferase reporter assays are used to study the effect of compounds on specific signaling pathways.

Potential Cause Recommended Solution
Low Transfection Efficiency Optimize the transfection protocol by varying the DNA-to-transfection reagent ratio. Use high-quality plasmid DNA and low-passage, actively dividing cells.[4]
Suboptimal Stimulation Ensure you are using a potent stimulus (e.g., TNF-α or LPS) at an optimal concentration and for the appropriate duration to activate the NF-κB promoter.[4]
Inefficient Cell Lysis Use the recommended volume of a suitable lysis buffer and ensure complete lysis, potentially with gentle agitation, to release the luciferase enzyme.[4]
Suboptimal Luciferase Reaction Allow the luciferase substrate to equilibrate to room temperature before use. Ensure the substrate is fresh and has been stored correctly. Use opaque-walled plates to prevent well-to-well crosstalk.[4]

Quantitative Data Summary

While specific IC50 values for this compound are not widely published, the following data for related pseurotin analogs can serve as a reference for designing dose-response experiments.

CompoundCell LineAssayIC50
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)PCSK9 secretion inhibition1.2 µM[8]
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM[8]
n-Butanol extract of A. fumigatus (containing pseurotin A)HepG2 (Human Hepatocellular Carcinoma)SRB22.2 µg/mL[8]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol assesses the potential cytotoxicity of this compound.[4]

  • Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: LPS-Induced Cytokine Release in Macrophages

This protocol is for screening the anti-inflammatory effects of this compound.[4]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at a low speed and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pseurotin This compound Pseurotin->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound stock solution (in DMSO) treatment Treat cells with serial dilutions of this compound prep_compound->treatment prep_cells Culture and seed cells (e.g., RAW 264.7) prep_cells->treatment incubation Incubate for a defined period (e.g., 24-48 hours) treatment->incubation assay_choice Perform desired assay incubation->assay_choice cytotoxicity MTT Assay assay_choice->cytotoxicity Viability inflammation LPS stimulation followed by ELISA for cytokines assay_choice->inflammation Anti-inflammatory data_acq Measure absorbance (MTT) or cytokine concentration (ELISA) cytotoxicity->data_acq inflammation->data_acq data_int Calculate IC50 or % inhibition data_acq->data_int

Caption: General experimental workflow for in vitro screening.

Troubleshooting_Logic start Inconsistent/Unexpected Experimental Results check_reagents Are all reagents (compound, media, LPS, MTT, etc.) fresh and properly stored? start->check_reagents check_protocol Was the experimental protocol followed precisely? check_reagents->check_protocol Yes reprepare Prepare fresh reagents check_reagents->reprepare No check_cells Are the cells healthy, within a suitable passage number, and free of contamination? check_protocol->check_cells Yes review_protocol Review protocol and identify potential deviations check_protocol->review_protocol No check_equipment Is all equipment (pipettes, incubator, plate reader) calibrated and functioning correctly? check_cells->check_equipment Yes culture_new_cells Thaw a new vial of cells check_cells->culture_new_cells No calibrate_equipment Calibrate/service equipment check_equipment->calibrate_equipment No rerun_experiment Re-run experiment with appropriate controls check_equipment->rerun_experiment Yes reprepare->rerun_experiment review_protocol->rerun_experiment culture_new_cells->rerun_experiment calibrate_equipment->rerun_experiment

Caption: A logical approach to troubleshooting in vitro experiments.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 11-O-Methylpseurotin A and Pseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 11-O-Methylpseurotin A and its parent compound, Pseurotin A. While Pseurotin A has been the subject of numerous studies, research into the biological effects of its methylated derivative, this compound, is less extensive. This document compiles the available experimental data to offer an objective comparison, highlighting their known mechanisms of action and potential therapeutic applications.

Executive Summary

Pseurotin A is a fungal metabolite with a broad range of reported biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2] Its mechanisms of action are multifaceted, involving the inhibition of chitin (B13524) synthase and the modulation of key cellular signaling pathways such as STAT (Signal Transducer and Activator of Transcription) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3][4]

In contrast, the known biological activity of this compound is primarily centered on its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[5] This suggests a specific mechanism of action related to the regulation of cytokinesis and cell cycle control.[6] Due to a lack of extensive publicly available data, a direct quantitative comparison of the broader biological activities of this compound with Pseurotin A is currently limited.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of Pseurotin A. At present, there is a notable absence of publicly available, peer-reviewed quantitative data (e.g., IC₅₀ or MIC values) for the antifungal or cytotoxic activities of this compound against a broad range of pathogens or cell lines.

Table 1: Antifungal and Antibacterial Activity of Pseurotin A

CompoundTarget Organism/EnzymeAssay TypeResultCitation
Pseurotin ABacillus cereusMinimum Inhibitory Concentration (MIC)64 µg/mL[7]
Pseurotin AShigella shigaMinimum Inhibitory Concentration (MIC)64 µg/mL[7]
Pseurotin AChitin Synthase (from Coprinus cinereus)IC₅₀81 µM[3]

Note: There are conflicting reports in the literature regarding the broad-spectrum antifungal activity of Pseurotin A. While some studies indicate general antifungal properties, others suggest it lacks significant antifungal and antibacterial activity despite its inhibition of chitin synthase.[3]

Table 2: Cytotoxicity of Pseurotin A

CompoundCell LineAssayIC₅₀Citation
n-Butanol extract of A. fumigatus (containing Pseurotin A)HepG2 (Human Hepatocellular Carcinoma)SRB22.2 µg/mL[8]
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)PCSK9 Secretion Inhibition1.2 µM[9]
Pseurotin AErwinia carotovora (phytopathogenic bacteria)IC₅₀220 µg/ml[10]
Pseurotin APseudomonas syringae (phytopathogenic bacteria)IC₅₀112 µg/ml[10]
Pseurotin AHuman Lung FibroblastsIC₅₀≥ 1000 µM[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity

This protocol is a generalized method for determining the MIC of a compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Antifungal Stock Solution:

  • Dissolve the test compound (e.g., Pseurotin A) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

b. Inoculum Preparation:

  • Culture the fungal strain to be tested on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain a fresh, pure culture.

  • Prepare a suspension of fungal cells or spores in sterile saline or a buffered solution.

  • Adjust the suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Further dilute the suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

c. Assay Procedure:

  • Perform a serial two-fold dilution of the antifungal stock solution in a 96-well microtiter plate using a suitable broth medium.

  • Add the diluted fungal inoculum to each well.

  • Include positive (no antifungal agent) and negative (no inoculum) control wells.

  • Incubate the plate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.

d. Determination of MIC:

  • After incubation, examine the microtiter plate visually or with a spectrophotometer to assess fungal growth.

  • The MIC is the lowest concentration of the antifungal agent that inhibits visible growth of the fungus.[11]

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a compound on a mammalian cell line.

a. Cell Seeding:

  • Seed cells (e.g., HepG2) in a 96-well plate at an optimized density and allow them to adhere overnight.

b. Compound Treatment:

  • Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound or Pseurotin A) or a vehicle control (e.g., DMSO).

  • Include a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for a specified period (e.g., 24-72 hours).

c. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

d. Formazan Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. The IC₅₀ value, the concentration that causes 50% inhibition of cell growth, can then be calculated.[12]

STAT3 Luciferase Reporter Assay

This protocol is used to investigate the effect of a compound on the STAT3 signaling pathway.

a. Cell Transfection:

  • Transiently transfect a suitable cell line (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization, using a transfection reagent like Lipofectamine.

b. Cell Seeding and Treatment:

  • After transfection, seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce the signaling cascade.

c. Luciferase Assay:

  • Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • The firefly luciferase activity indicates the level of STAT3 activation, which is then normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PseurotinA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 p_stat3_dimer p-STAT3 Dimer p_stat3->p_stat3_dimer Dimerization nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb IκB nfkb_ikb NF-κB/IκB Complex nfkb_ikb->nfkb Dissociation pseurotinA Pseurotin A pseurotinA->jak Inhibition pseurotinA->nfkb_ikb Inhibition of IκB degradation gene_transcription Gene Transcription (Inflammation, Proliferation) p_stat3_dimer->gene_transcription Translocation nfkb_n->gene_transcription

Caption: Proposed inhibitory mechanism of Pseurotin A on the JAK/STAT and NF-κB signaling pathways.

MethylpseurotinA_Signaling_Pathway cluster_yeast_cell Saccharomyces cerevisiae cluster_bud_neck Bud Neck septins Septins (e.g., Cdc10) amr Actomyosin Ring (AMR) cytokinesis Cytokinesis (Cell Division) amr->cytokinesis Contraction chs2 Chitin Synthase II (Chs2) chs2->cytokinesis Primary Septum Formation hof1 Hof1 hof1->septins Localization to bud neck hof1->amr Association with AMR hof1->chs2 Interaction hof1->cytokinesis Coordination methylpseurotinA This compound methylpseurotinA->hof1 Inhibition of Hof1 function

Caption: Postulated mechanism of this compound via inhibition of Hof1 function in yeast cytokinesis.

Experimental_Workflow_MIC start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate (24-48h) add_inoculum->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Unveiling the Impact of 11-O-Methylpseurotin A on Cell Cycle Progression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of 11-O-Methylpseurotin A on cell cycle progression. Due to the limited publicly available data on this compound's direct impact on mammalian cell cycles, this analysis leverages data from its close structural analog, Pseurotin (B1257602) D, as a representative of the pseurotin family. This guide offers an objective comparison with established cell cycle inhibitors, supported by experimental data, to inform future research and drug development endeavors.

Executive Summary

This compound, a fungal metabolite, has shown selective inhibitory activity against a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting a potential role in cytokinesis and cell cycle regulation. While direct evidence in mammalian cancer cells is scarce, studies on the related compound Pseurotin D indicate that the pseurotin class of molecules can induce G2/M cell cycle arrest. This guide compares the cell cycle effects of pseurotins with well-characterized natural and synthetic compounds known to halt cell proliferation at various stages of the cell cycle: Genistein, Roscovitine, and Nocodazole. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a valuable resource for researchers investigating novel anticancer agents.

Data Presentation: Quantitative Effects on Cell Cycle Distribution

The following tables summarize the quantitative data on the effects of Pseurotin D (as a proxy for this compound) and comparator compounds on the cell cycle distribution of various cancer cell lines.

Table 1: Effect of Pseurotin D on Cell Cycle Distribution in MEC-1 Cells

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control-55.1 ± 2.328.3 ± 1.516.6 ± 1.1
Pseurotin D1048.2 ± 2.825.1 ± 1.926.7 ± 2.0
Pseurotin D2535.6 ± 3.120.5 ± 2.243.9 ± 3.5

Data derived from a study on Pseurotin D in MEC-1 chronic lymphocytic leukemia cells.

Table 2: Comparative Effects of Selected Cell Cycle Inhibitors

CompoundCell LineConcentrationDuration (hrs)Predominant Cell Cycle Arrest Phase% of Cells in Arrested Phase
GenisteinHCT-116 (Colon Cancer)50 µM48G2/M~45%[1][2]
RoscovitineHT29 (Colon Cancer)50 µM24G2/M (modest increase)Not specified[3]
NocodazoleHeLa (Cervical Cancer)0.1 µg/mL18G2/M>80%

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the test compound for the specified duration. Include a vehicle-treated control group.

  • Cell Harvesting: For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. For suspension cells, directly collect the cells.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in each cell. The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][5][6][7][8]

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for detecting the expression levels of key proteins involved in cell cycle regulation, such as Cyclin B1 and Cdc2 (CDK1).

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

  • Signal Visualization: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control like β-actin.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of cell cycle progression.

G2_M_Transition_Pathway Pseurotin Pseurotin Analogs (e.g., this compound) CyclinB_Cdc2_active Active Cyclin B1/Cdc2 (MPF) Pseurotin->CyclinB_Cdc2_active Inhibition of Activation CyclinB_Cdc2_inactive Inactive Cyclin B1/Cdc2 (CDK1) CyclinB_Cdc2_inactive->CyclinB_Cdc2_active Activation M_Phase M Phase (Mitosis) CyclinB_Cdc2_active->M_Phase Promotes Entry G2_Phase G2 Phase G2_Phase->CyclinB_Cdc2_inactive Accumulation Cdc25C Cdc25C Cdc25C->CyclinB_Cdc2_inactive Dephosphorylates (Activates) Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CyclinB_Cdc2_inactive Phosphorylates (Inhibits) Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound & Comparators start->treatment harvest Cell Harvesting treatment->harvest analysis Analysis harvest->analysis flow Flow Cytometry (Cell Cycle Analysis) analysis->flow  Cell Cycle  Distribution western Western Blot (Protein Expression) analysis->western  Protein Level  Changes

References

Unraveling Cellular Targets: A Comparative Guide to Chemical Proteomics for the Deconvolution of 11-O-Methylpseurotin A's Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of a bioactive compound's cellular targets is a critical step in understanding its mechanism of action and potential therapeutic applications. 11-O-Methylpseurotin A, a natural product derived from Aspergillus fumigatus, has garnered interest for its selective inhibitory activity against a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting a potential role in cytokinesis.[1][2][3] However, its specific protein targets within human cells remain to be elucidated. This guide provides a comparative overview of chemical proteomics strategies for the target deconvolution of this compound, offering insights into experimental design and data interpretation.

Principles of Target Deconvolution using Chemical Proteomics

Chemical proteomics is a powerful suite of techniques used to identify the protein targets of small molecules.[4] For a natural product like this compound, an affinity-based approach is a common and effective strategy. This method involves the synthesis of a chemical probe by attaching a tag (e.g., biotin) to the parent molecule. This probe is then used to "fish" for its binding partners in a cellular lysate or in living cells. The captured proteins are subsequently identified and quantified using mass spectrometry.

Hypothetical Comparative Analysis of Chemical Probes

As there is currently no publicly available data on the use of an this compound-based probe for target identification in human cells, we present a hypothetical comparison to illustrate the considerations in probe selection and experimental design. Here, we compare a specialized, hypothetical "Specific Cytokinesis Probe" derived from this compound with a more generic "Broad-Spectrum Kinase Probe."

Table 1: Hypothetical Comparison of Chemical Probes for Target Deconvolution

FeatureSpecific Cytokinesis Probe (this compound-based)Broad-Spectrum Kinase Probe (e.g., promiscuous kinase inhibitor)
Target Class Proteins involved in cytokinesis (e.g., human homologs of Hof1)Protein kinases
Assumed Specificity High, based on the known selective activity of the parent compound in yeast.Low to moderate, designed to bind to a wide range of kinases.
Potential Off-Targets Unknown, but potentially other proteins with similar binding pockets.Numerous non-kinase ATP-binding proteins.
Applicability Focused investigation of the mechanism of action of this compound and its role in cell division.Broad profiling of the kinome and identification of kinase targets for various small molecules.

Illustrative Quantitative Data

To demonstrate how quantitative data from a chemical proteomics experiment is presented, Table 2 shows hypothetical results from a pull-down experiment using our two notional probes. The data is presented as enrichment ratios, which indicate the abundance of a protein in the probe pull-down compared to a control experiment.

Table 2: Hypothetical Quantitative Proteomics Data

ProteinSpecific Cytokinesis Probe Enrichment RatioBroad-Spectrum Kinase Probe Enrichment Ratio
PSTPIP1 (Hof1 homolog) 50.2 1.5
RhoA 25.8 0.9
Anillin 15.3 1.1
CDK1 2.145.7
SRC 1.830.2
HSP90 1.215.5

Note: Data is hypothetical. Higher enrichment ratios (in bold) suggest a direct interaction with the probe.

Experimental Protocols

Below are detailed, generalized protocols for the key stages of an affinity-based chemical proteomics experiment.

Protocol 1: Affinity Purification of Protein Targets
  • Probe Immobilization: A biotinylated chemical probe (e.g., biotin-11-O-Methylpseurotin A) is incubated with streptavidin-coated magnetic beads to immobilize the probe.

  • Cell Lysis: Human cells are lysed to release their protein content. The lysis buffer should be optimized to maintain protein integrity and interactions.

  • Incubation: The cell lysate is incubated with the probe-immobilized beads to allow the probe to bind to its target proteins.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer, for further analysis.

Protocol 2: On-Bead Digestion for Mass Spectrometry
  • Reduction and Alkylation: After the final wash step of the affinity purification, the proteins still bound to the beads are treated with dithiothreitol (B142953) (DTT) to reduce disulfide bonds, followed by iodoacetamide (B48618) to alkylate the resulting free thiols.

  • Tryptic Digestion: The proteins on the beads are digested overnight with trypsin, which cleaves the proteins into smaller peptides.[5][6][7][8]

  • Peptide Elution: The resulting peptides are eluted from the beads.

  • Sample Cleanup: The peptide mixture is desalted and concentrated using a C18 solid-phase extraction column.

  • Mass Spectrometry Analysis: The cleaned peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and relative abundances.[9]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

cluster_workflow Affinity-Based Chemical Proteomics Workflow Probe Synthesis Probe Synthesis Cell Lysis Cell Lysis Probe Synthesis->Cell Lysis Affinity Purification Affinity Purification Cell Lysis->Affinity Purification Mass Spectrometry Mass Spectrometry Affinity Purification->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: A generalized workflow for identifying protein targets using affinity-based chemical proteomics.

cluster_pathway Simplified Human Cytokinesis Pathway RhoA_GTP Active RhoA (GTP-bound) ROCK ROCK Kinase RhoA_GTP->ROCK Anillin Anillin Scaffolding RhoA_GTP->Anillin Myosin_II Myosin II Activation ROCK->Myosin_II Actomyosin_Ring Actomyosin Ring Contraction Myosin_II->Actomyosin_Ring PSTPIP1 PSTPIP1 (Hof1 homolog) PSTPIP1->Actomyosin_Ring Modulation Anillin->Actomyosin_Ring

Caption: A simplified signaling pathway in human cytokinesis involving the human homolog of Hof1, PSTPIP1.

Conclusion

While the precise molecular targets of this compound in human cells are yet to be discovered, chemical proteomics offers a robust framework for their identification. The hypothetical comparison and detailed protocols provided in this guide serve as a valuable resource for researchers embarking on the target deconvolution of this and other natural products. The development of a specific chemical probe based on this compound, coupled with quantitative mass spectrometry, holds the key to unlocking its mechanism of action and evaluating its therapeutic potential. Further investigation is essential to validate its targets and delineate its role in the complex machinery of human cell division.

References

Confirming Direct Target Engagement of 11-O-Methylpseurotin A: A Comparative Guide to Biophysical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the direct molecular target of 11-O-Methylpseurotin A, a fungal metabolite that selectively inhibits a Hof1 deletion strain of Saccharomyces cerevisiae. While this genetic evidence strongly suggests a role in the cytokinesis pathway mediated by the F-BAR protein Hof1, direct binding has not been biochemically validated. Here, we present a guide to the essential biophysical techniques required to confirm this interaction, alongside a comparison with other well-characterized inhibitors of cytokinesis.

Introduction to this compound and its Putative Target

This compound is a fungal metabolite that has been identified as a selective inhibitor of Saccharomyces cerevisiae strains with a deletion of the HOF1 gene. Hof1 is a crucial regulator of cytokinesis, the final step in cell division. It is an F-BAR domain-containing protein that plays a role in organizing the actin cytoskeleton and linking it to septins at the division site. The mammalian homolog of Hof1 is PSTPIP1 (proline-serine-threonine phosphatase interacting protein 1), which is also involved in cytoskeletal organization and cytokinesis. The selective inhibition of the hof1Δ strain by this compound points to a synthetic lethal relationship and strongly implicates the Hof1 pathway as its target. However, to validate Hof1 as the direct molecular target, rigorous biophysical characterization is necessary.

Comparison with Alternative Cytokinesis Inhibitors

To provide context for the validation of this compound, it is useful to compare it with other small molecule inhibitors that target different components of the cytokinesis machinery. The following table summarizes their properties. Notably, direct binding data for this compound is currently unavailable and would be the goal of the experimental protocols outlined in this guide.

CompoundMolecular TargetReported Binding Affinity (Kd)Assay Method
This compound Hof1 (putative) To be determined (see protocols below)
Cytochalasin DActin (barbed end)~2.6 - 18 µM (monomeric actin)[1][2]Direct binding measurement
Latrunculin AG-actin0.1 µM (ATP-actin), 4.7 µM (ADP-actin)[3][4]TIRF microscopy
BlebbistatinMyosin IIIC50: ~1.57 - 6.47 µM (nonmuscle and smooth muscle myosin II)[5]ATPase activity assay
CK-666Arp2/3 complexIC50: ~4 - 17 µM[6]Actin polymerization assay

Experimental Protocols for Confirming Direct Binding

To definitively determine if this compound directly binds to Hof1, a combination of in vitro and in-cell biophysical assays is recommended.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4]

Experimental Protocol:

  • Protein Preparation: Express and purify recombinant Hof1 protein. Dialyze the purified Hof1 and the this compound solution extensively against the same buffer to minimize heats of dilution. A recommended buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Sample Preparation:

    • Prepare a 20-50 µM solution of Hof1 in the ITC buffer.

    • Prepare a 200-500 µM solution of this compound in the same buffer. The ligand concentration should be 10-20 times that of the protein.

  • ITC Experiment:

    • Load the Hof1 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip.[7][8]

Experimental Protocol:

  • Chip Preparation: Covalently immobilize purified Hof1 protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ buffer).

  • SPR Measurement:

    • Inject the different concentrations of this compound over the sensor chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[9]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture yeast cells (wild-type and potentially a Hof1-overexpressing strain).

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the proteins.

    • Centrifuge the lysates to separate the soluble protein fraction from the precipitated aggregates.

  • Protein Detection:

    • Quantify the amount of soluble Hof1 in the supernatant at each temperature using Western blotting with an anti-Hof1 antibody.

  • Data Analysis: Plot the amount of soluble Hof1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of Hof1.

Visualizations

Signaling Pathway and Experimental Workflows

Hypothetical Hof1 Signaling in Cytokinesis cluster_upstream Upstream Signals cluster_hof1 Hof1 Regulation cluster_downstream Downstream Effects Cell_Cycle_Cues Cell Cycle Cues (e.g., Mitotic Exit) Hof1 Hof1 Cell_Cycle_Cues->Hof1 Activates Actomyosin_Ring Actomyosin Ring Contraction Hof1->Actomyosin_Ring Septin_Ring Septin Ring Organization Hof1->Septin_Ring 11_O_Methylpseurotin_A This compound 11_O_Methylpseurotin_A->Hof1 Inhibits (putative) Cytokinesis Successful Cytokinesis Actomyosin_Ring->Cytokinesis Septin_Ring->Cytokinesis

Caption: Hypothetical signaling pathway of Hof1 in yeast cytokinesis.

Isothermal Titration Calorimetry (ITC) Workflow Protein_Prep Prepare purified Hof1 in buffer ITC_Loading Load Hof1 into sample cell Load ligand into syringe Protein_Prep->ITC_Loading Ligand_Prep Prepare this compound in identical buffer Ligand_Prep->ITC_Loading Titration Inject ligand into sample cell in small aliquots ITC_Loading->Titration Heat_Measurement Measure heat change after each injection Titration->Heat_Measurement Data_Analysis Plot heat change vs. molar ratio and fit to binding model Heat_Measurement->Data_Analysis Results Determine Kd, n, ΔH, ΔS Data_Analysis->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR) Workflow Immobilization Immobilize Hof1 protein on sensor chip Binding_Assay Inject analyte over chip surface (Association) Immobilization->Binding_Assay Analyte_Prep Prepare serial dilutions of This compound Analyte_Prep->Binding_Assay Dissociation Flow buffer over chip (Dissociation) Binding_Assay->Dissociation Signal_Detection Monitor SPR signal (RU) in real-time Dissociation->Signal_Detection Data_Analysis Fit sensorgrams to kinetic model Signal_Detection->Data_Analysis Results Determine ka, kd, Kd Data_Analysis->Results

Caption: Experimental workflow for Surface Plasmon Resonance.

Cellular Thermal Shift Assay (CETSA) Workflow Cell_Treatment Treat yeast cells with This compound Heat_Challenge Heat treated cells to a range of temperatures Cell_Treatment->Heat_Challenge Lysis Lyse cells to release proteins Heat_Challenge->Lysis Separation Centrifuge to separate soluble and aggregated proteins Lysis->Separation Detection Detect soluble Hof1 via Western Blot Separation->Detection Data_Analysis Plot soluble Hof1 vs. temperature Detection->Data_Analysis Results Observe thermal shift (ΔTm) Data_Analysis->Results

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

References

A Researcher's Guide to Confirming Hits from an 11-O-Methylpseurotin A Phenotypic Screen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of secondary assays to validate and characterize hits emerging from phenotypic screens involving 11-O-Methylpseurotin A. This document outlines experimental protocols and data presentation formats to facilitate informed decision-making in the hit-to-lead process.

Phenotypic screening is a powerful approach for identifying compounds with desired biological effects. However, hits from such screens require rigorous validation to confirm their activity and elucidate their mechanism of action. This compound, a fungal metabolite, has demonstrated selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting a potential role in cell cycle regulation.[1] Furthermore, its structural similarity to other pseurotins, such as Pseurotin (B1257602) A and D, points towards potential anti-inflammatory and anti-cancer activities, likely through the modulation of key signaling pathways like STAT and NF-κB.[2][3][4]

This guide details a series of recommended secondary assays to confirm and characterize hits from a phenotypic screen centered on this compound. The assays are designed to move from broad confirmation of cellular effects to more specific mechanistic insights.

Comparison of Secondary Assays

The following table summarizes key secondary assays for hit validation, their principles, and the type of data they generate.

AssayPrincipleKey OutputsThroughputRemarks
Cell Viability (MTT) Assay Measures the metabolic activity of cells, which is proportional to the number of viable cells.IC50 (half-maximal inhibitory concentration)HighA fundamental first step to quantify the cytotoxic or cytostatic effects of the hit compound.
Cell Cycle Analysis Quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using DNA staining and flow cytometry.Percentage of cells in each cell cycle phase.MediumCrucial for validating hits from screens where a cell cycle phenotype is expected, given the known activity of this compound.
STAT3 Phosphorylation Assay Detects the phosphorylation status of STAT3, a key transcription factor in cell proliferation and survival, typically via Western blot.Relative levels of phosphorylated STAT3 (p-STAT3) to total STAT3.Low to MediumInvestigates the modulation of the STAT signaling pathway, a known target of related pseurotin compounds.
NF-κB Reporter Assay Measures the activity of the NF-κB transcription factor using a reporter gene (e.g., luciferase) under the control of NF-κB response elements.Fold change in NF-κB activity.HighAssesses the impact on the NF-κB pathway, which is implicated in inflammation and cancer.

Quantitative Data Summary

While specific experimental data for this compound in these secondary assays is not extensively available in public literature, the following table provides reference data for the related compound, Pseurotin A, to guide experimental design and data interpretation.

CompoundCell LineAssayIC50 / EffectReference
Pseurotin AHepG2PCSK9 Secretion Inhibition1.2 µM[5]
Pseurotin ARAW 264.7 MacrophagesInhibition of STAT3 PhosphorylationSignificant inhibition observed[6]
Pseurotin ARat Synovial Tissue CellsInhibition of NF-κB ActivationObserved inhibition[4]

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental logic, the following diagrams illustrate the putative signaling pathway affected by pseurotins and a general workflow for hit validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 GeneExpression Gene Expression (Proliferation, Survival, Inflammation) pSTAT3->GeneExpression Nuclear Translocation IKK IKK IkB IκB IKK->IkB Phosphorylation pIkB p-IκB IkB->pIkB NFkB NF-κB ActiveNFkB Active NF-κB NFkB->ActiveNFkB pIkB->ActiveNFkB Degradation & Release ActiveNFkB->GeneExpression Nuclear Translocation This compound This compound This compound->JAK Putative Inhibition This compound->IKK Putative Inhibition

Caption: Putative signaling pathways modulated by this compound.

G cluster_0 Primary Screen cluster_1 Secondary Assays (Hit Confirmation) cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization PrimaryScreen Phenotypic Screen with This compound Library Hits Identify Initial Hits PrimaryScreen->Hits DoseResponse Dose-Response & IC50 (MTT Assay) Hits->DoseResponse CellCycle Cell Cycle Analysis (Flow Cytometry) DoseResponse->CellCycle PathwayAnalysis Signaling Pathway Analysis (Western Blot for p-STAT3, NF-κB Reporter Assay) CellCycle->PathwayAnalysis TargetDeconvolution Target Deconvolution (e.g., Affinity Chromatography) PathwayAnalysis->TargetDeconvolution ValidatedHit Validated Hit TargetDeconvolution->ValidatedHit

Caption: Experimental workflow for hit validation and characterization.

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the concentration-dependent effect of a hit compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., a cancer cell line relevant to the phenotypic screen)

  • Complete cell culture medium

  • This compound hit compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the hit compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of a hit compound on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound hit compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the hit compound at various concentrations for a specified time.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to measure the fluorescence intensity of PI, which corresponds to the DNA content.

  • Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

STAT3 Phosphorylation Western Blot

Objective: To determine if a hit compound inhibits the phosphorylation of STAT3.

Materials:

  • 6-well cell culture plates

  • Cells of interest (e.g., a cell line with constitutively active STAT3 or stimulated with a cytokine like IL-6)

  • Complete cell culture medium

  • This compound hit compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-STAT3 and anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the hit compound as described for cell cycle analysis. If necessary, stimulate the cells with an appropriate agonist (e.g., IL-6) to induce STAT3 phosphorylation.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

  • Quantify the band intensities and express the results as the ratio of phosphorylated STAT3 to total STAT3.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of a hit compound on NF-κB transcriptional activity.

Materials:

  • 96-well cell culture plates

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • This compound hit compound

  • An NF-κB activator (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the hit compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator for a specified time (e.g., 6-8 hours). Include unstimulated and vehicle-treated controls.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

  • Calculate the fold change in NF-κB activity relative to the stimulated control.

References

Unraveling the Bioactivity of Pseurotin A and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Pseurotin A and its analogs. By presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document serves as a valuable resource for advancing research and development in this promising class of natural products.

Pseurotin A, a fungal metabolite characterized by its unique spirocyclic γ-lactam core, has emerged as a molecule of significant interest due to its diverse biological activities. These activities span from anticancer and immunomodulatory effects to the regulation of cholesterol metabolism. Understanding the relationship between the chemical structure of Pseurotin A and its biological functions is crucial for the development of novel therapeutic agents. This guide synthesizes the current knowledge on the SAR of Pseurotin A analogs, offering a comparative analysis of their performance in various bioassays.

Comparative Bioactivity of Pseurotin A Analogs

The following table summarizes the quantitative data on the biological activities of Pseurotin A and several of its key analogs. This data highlights how modifications to the Pseurotin A scaffold influence its potency and selectivity across different biological targets.

AnalogTarget/ActivityCell Line/SystemBioassayIC50/EC50Reference
Pseurotin A PCSK9 Secretion InhibitionHepG2 (human liver cancer)PCSK9 Secretion Assay1.20 µM[1][2]
Colony Formation InhibitionPC-3 (human prostate cancer)Colony Formation Assay3.9 µM[3]
Colony Formation Inhibition22Rv1 (human prostate cancer)Colony Formation Assay1.0 µM[3]
Anti-proliferativeGlioma cellsProliferation Assay0.51–29.3 μM
Pseurotin D Proliferation InhibitionMEC-1 (human lymphoid leukemia)Cell Counting23 µM
ImmunosuppressionMurine SplenocytesMixed Lymphocyte ReactionMore potent than Pseurotin A
10-deoxypseurotin A IgE Production InhibitionIn vitroIgE Production Assay0.066 µM
11-O-methylpseurotin A Selective inhibition of Hof1 deletion strainSaccharomyces cerevisiaeYeast Halo AssayActive
Antiseizure ActivityLarval ZebrafishPTZ-induced seizure modelInactive
Fluorinated Synerazol Anti-angiogenic ActivityChorioallantoic Membrane AssayCAM AssayPotent
Cytocidal ActivityCancer cell linesCytotoxicity AssayMore potent than Synerazol

Key Signaling Pathways and Experimental Workflows

The biological effects of Pseurotin A and its analogs are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for evaluating the bioactivity of these compounds.

G cluster_0 PCSK9-LDLR Pathway Inhibition by Pseurotin A Pseurotin_A Pseurotin A PCSK9_Secretion PCSK9 Secretion Pseurotin_A->PCSK9_Secretion Inhibits PCSK9_LDLR_Interaction PCSK9-LDLR Interaction Pseurotin_A->PCSK9_LDLR_Interaction Inhibits LDLR LDLR Recycling Pseurotin_A->LDLR Promotes PCSK9_Secretion->PCSK9_LDLR_Interaction LDLR_Degradation LDLR Degradation PCSK9_LDLR_Interaction->LDLR_Degradation Promotes Plasma_LDL_C Plasma LDL-C LDLR_Degradation->Plasma_LDL_C Increases LDLR->Plasma_LDL_C Decreases

Caption: Pseurotin A inhibits PCSK9 secretion and its interaction with the LDL receptor.

G cluster_1 RANKL-Induced Osteoclastogenesis Inhibition Pseurotin_A Pseurotin A ROS Intracellular ROS Pseurotin_A->ROS Suppresses RANKL RANKL RANK RANK RANKL->RANK Binds to RANK->ROS Induces MAPK MAPK Pathway (ERK, p38, JNK) ROS->MAPK NF_kB NF-κB Pathway ROS->NF_kB NFATc1 NFATc1 Activation MAPK->NFATc1 NF_kB->NFATc1 Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis G cluster_2 JAK/STAT Pathway Inhibition Pseurotins Pseurotins A & D JAK JAK Pseurotins->JAK Inhibits Phosphorylation Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., for proliferation, inflammation) Nucleus->Gene_Transcription Initiates G cluster_3 Experimental Workflow for SAR Studies start Start: Synthesize or Isolate Pseurotin A Analogs characterization Structural Characterization (NMR, MS, etc.) start->characterization in_vitro_assays In Vitro Bioassays (e.g., PCSK9, MTT, IgE) characterization->in_vitro_assays determine_ic50 Determine IC50/EC50 Values in_vitro_assays->determine_ic50 sar_analysis Structure-Activity Relationship Analysis determine_ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo_studies In Vivo Studies (Animal Models) sar_analysis->in_vivo_studies lead_optimization->characterization end End: Identify Candidate for Further Development in_vivo_studies->end

References

In Vivo Validation of 11-O-Methylpseurotin A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo data for 11-O-Methylpseurotin A and its structurally related analogs, Pseurotin (B1257602) A and Pseurotin D. Due to the limited in vivo studies on this compound, this guide leverages data from its better-characterized parent compounds to provide a comprehensive overview of the potential therapeutic applications and biological activities of this class of fungal metabolites.

Executive Summary

This compound is a fungal metabolite with demonstrated in vitro activity suggesting a role in cell cycle regulation.[1][2][3] Specifically, it selectively inhibits a Hof1 deletion strain of Saccharomyces cerevisiae, pointing to a potential mechanism of action related to mitosis and cytokinesis.[1][3] However, its in vivo efficacy remains largely unexplored, with a notable lack of activity in a preclinical seizure model.[1] In contrast, its parent compound, Pseurotin A, and the related analog, Pseurotin D, have shown promising in vivo therapeutic potential in various disease models, including osteoporosis, cancer, and inflammation.[1] This guide presents a comparative overview of the available data to inform future in vivo validation studies of this compound.

Data Presentation: Comparative In Vivo Efficacy

The following table summarizes the available in vivo data for this compound and its key analogs.

CompoundAnimal ModelConditionKey Findings
This compound Larval ZebrafishPentylenetetrazole (PTZ)-induced seizuresInactive in preventing seizure activity.[1]
Pseurotin A Ovariectomized (OVX) MouseOsteoporosisPrevented bone loss and reduced the number of osteoclasts.[1]
RatHepatocellular CarcinomaExerted an anti-hepatocarcinogenic effect.[1][4]
Nude Mouse Xenograft (mCRPC CWR-R1ca cells)Metastatic Castration-Resistant Prostate CancerSuppressed tumor recurrence.[5][6]
Pseurotin D MouseOvalbumin-induced footpad edemaDecreased paw swelling and production of pro-inflammatory cytokines.[1]

Mechanism of Action: A Focus on Cell Cycle and Beyond

The primary in vitro evidence for this compound's mechanism of action is its selective inhibition of a yeast strain lacking the Hof1 protein.[1][2][3] Hof1 is a key regulator of cytokinesis, suggesting that this compound may disrupt cell division.

For the broader pseurotin class, modulation of the STAT (Signal Transducer and Activator of Transcription) pathway has been implicated in their biological activities, which is a critical pathway in immune responses and cell growth.[1] Pseurotin A has also been shown to target the PCSK9-LDLR axis, which is involved in cholesterol metabolism and has been linked to cancer progression.[5][6]

Mandatory Visualizations

Signaling Pathway

Pseurotin_Mechanism_of_Action Postulated Signaling Pathways for Pseurotin Analogs cluster_pseurotin_a Pseurotin A cluster_pseurotin_d Pseurotin D / General Pseurotins cluster_11_O_Methylpseurotin_A This compound (in vitro) Pseurotin A Pseurotin A PCSK9 PCSK9 Pseurotin A->PCSK9 Inhibits LDLR LDLR PCSK9->LDLR Degrades Cancer Cell Proliferation Cancer Cell Proliferation PCSK9->Cancer Cell Proliferation Promotes Cholesterol Homeostasis Cholesterol Homeostasis LDLR->Cholesterol Homeostasis Maintains Pseurotin D Pseurotin D STAT STAT Pseurotin D->STAT Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines STAT->Pro-inflammatory Cytokines Induces Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Mediates This compound This compound Hof1 Pathway Hof1 Pathway This compound->Hof1 Pathway Inhibits Cytokinesis Cytokinesis Hof1 Pathway->Cytokinesis Regulates Cell Cycle Progression Cell Cycle Progression Cytokinesis->Cell Cycle Progression Is essential for

Caption: Postulated signaling pathways for pseurotin analogs.

Experimental Workflow

In_Vivo_Validation_Workflow General Experimental Workflow for In Vivo Validation Disease_Model 1. Disease Model Induction (e.g., OVX, tumor xenograft, inflammation induction) Animal_Grouping 2. Animal Grouping & Randomization (Control, Vehicle, Treatment Groups) Disease_Model->Animal_Grouping Treatment 3. Compound Administration (e.g., this compound, Pseurotin A) Dose, route, and frequency determined by preliminary studies. Animal_Grouping->Treatment Monitoring 4. In-Life Monitoring (Body weight, clinical signs, tumor volume, etc.) Treatment->Monitoring Endpoint 5. Endpoint Analysis (e.g., bone density, tumor weight, cytokine levels) Monitoring->Endpoint Histopathology 6. Histopathological Examination Endpoint->Histopathology Biomarker 7. Biomarker Analysis (e.g., Western blot, ELISA, qPCR) Endpoint->Biomarker Data_Analysis 8. Statistical Data Analysis Histopathology->Data_Analysis Biomarker->Data_Analysis

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

General In Vivo Efficacy Study Protocol (Adapted from Pseurotin A studies)

This protocol provides a general framework. Specific parameters should be optimized for the chosen animal model and disease state.

1. Animal Model:

  • Select an appropriate animal model relevant to the hypothesized mechanism of action of this compound (e.g., a tumor xenograft model for cell cycle inhibition).

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals for at least one week before the start of the experiment.

2. Compound Preparation and Administration:

  • Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

  • Determine the dose range based on in vitro potency and any available toxicity data.

  • Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined frequency.

3. Experimental Groups:

  • Group 1 (Control): Healthy animals receiving no treatment.

  • Group 2 (Vehicle): Disease-induced animals receiving the vehicle solution.

  • Group 3 (Treatment): Disease-induced animals receiving this compound.

  • Group 4 (Positive Control - Optional): Disease-induced animals receiving a known effective drug for comparison.

4. Monitoring and Data Collection:

  • Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.

  • For tumor models, measure tumor volume regularly using calipers.

  • At the end of the study, collect blood samples for biochemical analysis (e.g., serum biomarkers).

  • Euthanize animals and collect relevant tissues for histopathological examination and further molecular analysis.

5. Statistical Analysis:

  • Analyze data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed effects.

  • A p-value of <0.05 is typically considered statistically significant.

Conclusion and Future Directions

While direct in vivo efficacy data for this compound is currently scarce, its specific in vitro activity against a yeast deletion strain involved in cell cycle regulation suggests a clear path for future investigation.[1] The promising in vivo activities of its parent compounds, Pseurotin A and D, in diverse models of disease provide a strong rationale for further exploring the therapeutic potential of this compound.[1] Future in vivo studies should focus on models relevant to its proposed mechanism of action, such as oncology models, to fully elucidate its therapeutic potential. Acute toxicity studies, similar to those conducted for Pseurotin A, would also be a critical next step in its preclinical development.[7]

References

Comparative Antifungal Spectrum Analysis: 11-O-Methylpseurotin A vs. Pseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal and biological activities of 11-O-Methylpseurotin A and its parent compound, Pseurotin A. While extensive research has been conducted on Pseurotin A, public data on the broad-spectrum antifungal activity of this compound is notably limited, precluding a direct quantitative comparison of their potency across a wide range of fungal pathogens.[1] This document summarizes the available experimental data, outlines relevant experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows.

Executive Summary

Pseurotin A is a fungal secondary metabolite known for its antibiotic and antifungal properties.[1] Its primary proposed antifungal mechanism involves the inhibition of chitin (B13524) synthase, an enzyme critical for the integrity of the fungal cell wall.[1] However, reports in the literature regarding its direct antifungal efficacy have been conflicting.[1] this compound is a derivative of Pseurotin A.[1] While it has demonstrated activity against a specific mutant strain of Saccharomyces cerevisiae, comprehensive data on its broad-spectrum antifungal activity, such as Minimum Inhibitory Concentrations (MICs), are not widely available.[1] This data gap currently prevents a conclusive comparison of its antifungal potency against that of Pseurotin A.[1]

Data Presentation: Antifungal and Biological Activity

The following table summarizes the available quantitative data for Pseurotin A and this compound. The absence of broad-spectrum antifungal data for this compound is a key takeaway.

CompoundTarget Organism/EnzymeAssay TypeResult
Pseurotin A Bacillus cereusMIC64 µg/mL[2]
Shigella shigaMIC64 µg/mL[2]
Chitin Synthase (Coprinus cinereus)IC50 (Solubilized enzyme)81 µM[3]
This compound Saccharomyces cerevisiae (hof1δ mutant)Survival AssayDecreases survival[]

Experimental Protocols

A detailed methodology is crucial for the accurate interpretation of antifungal susceptibility data. The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a common technique in antifungal research.

Broth Microdilution Method for Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum:

    • The fungal species of interest is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.

    • Conidia (spores) are harvested by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., Tween 80).

    • The resulting suspension is filtered to remove hyphal fragments.

    • The conidial concentration is determined using a hemocytometer and adjusted to a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the test medium (e.g., RPMI-1640).

  • Preparation of Antifungal Agent Dilutions:

    • The test compound (e.g., Pseurotin A) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of twofold dilutions of the stock solution are prepared in the test medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • Positive (no antifungal agent) and negative (no fungus) control wells are included.

    • The plate is incubated at a temperature and for a duration appropriate for the fungal species being tested (e.g., 35°C for 24-48 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pseurotin_A_Mechanism Pseurotin_A Pseurotin A Chitin_Synthase Chitin Synthase Pseurotin_A->Chitin_Synthase Inhibits Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Chitin_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Proposed antifungal mechanism of Pseurotin A.

Methylpseurotin_A_Mechanism Methylpseurotin_A This compound Hof1_Protein Hof1 Protein Function (in S. cerevisiae) Methylpseurotin_A->Hof1_Protein Interferes with (in hof1δ mutant) Cytokinesis Cytokinesis Hof1_Protein->Cytokinesis Regulates Cell_Division Cell Division Cytokinesis->Cell_Division Essential for Cell_Death Cell Death Cell_Division->Cell_Death Failure leads to

Caption: Putative mechanism of this compound.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Compound_Dilution Compound Serial Dilution Inoculation Inoculation of Microplate Compound_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation Read_Results Visual/Spectrophotometric Reading Incubation->Read_Results MIC_Determination MIC Determination Read_Results->MIC_Determination

Caption: Experimental workflow for MIC determination.

References

Safety Operating Guide

Proper Disposal of 11-O-Methylpseurotin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 11-O-Methylpseurotin A, a fungal metabolite. Due to its identified hazards, including acute oral toxicity and significant aquatic toxicity, stringent adherence to these procedures is critical to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals engaged in laboratory-scale activities.

I. Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be familiar with its specific hazards. The compound is classified under the Globally Harmonized System (GHS) with the following primary concerns:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personnel must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, at all times when handling the compound or its waste. All handling of solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.

II. Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CategoryHazard StatementPrecautionary Code
Acute Toxicity, OralCategory 4H302: Harmful if swallowedP301 + P312
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic lifeP273
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effectsP391

III. Step-by-Step Disposal Protocol

The primary disposal method for this compound is collection by a licensed hazardous waste disposal service for incineration or other approved treatment.[1][2] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Experimental Workflow for Waste Disposal

G cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation cluster_2 Storage & Pickup cluster_3 Final Disposal A Solid Waste (Contaminated PPE, vials) C Solid Waste Container (Labeled, sealed) A->C Package B Liquid Waste (Aqueous/Solvent solutions) D Liquid Waste Container (Labeled, sealed, compatible) B->D Collect E Secondary Containment in Satellite Accumulation Area C->E D->E F Log Waste in Inventory E->F Document G Arrange Pickup with EHS / Licensed Contractor F->G Request H Approved Hazardous Waste Disposal Plant G->H Transport

Caption: Workflow for the safe disposal of this compound waste.

1. Waste Segregation:

  • Immediately segregate all waste streams containing this compound at the point of generation.[3]

  • Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, vials, and absorbent paper.

  • Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinsates. Keep aqueous and organic solvent waste streams separate to facilitate proper disposal.[4]

2. Container Selection and Management:

  • Solid Waste: Collect in a durable, leak-proof plastic bag or a designated solid waste container with a lid.

  • Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container with a screw-top cap.[5] Glass is suitable for most common laboratory solvents (e.g., DMSO, ethanol, methanol). Ensure the container material is compatible with the solvent used.

  • Keep waste containers securely closed except when adding waste.[2] Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[5]

3. Labeling Hazardous Waste:

  • As soon as the first item of waste is added, label the container clearly.[6]

  • The label must include:

    • The words "Hazardous Waste" .[6][7]

    • The full chemical name: "this compound" and any solvents present with their approximate percentages.[8]

    • The specific hazard warnings: "Acutely Toxic" and "Ecotoxic" .[8]

    • The accumulation start date (the date the first waste was added).[6]

    • The name and contact information of the responsible researcher or Principal Investigator.[9]

4. Storage in the Laboratory:

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][9]

  • The storage area should be away from general traffic and sinks.

  • Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks from the primary container.[2][4]

5. Arranging for Disposal:

  • Once a waste container is full or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Ensure all waste is properly documented in your laboratory's chemical inventory and waste logs as required.

6. Decontamination and Empty Container Disposal:

  • To be considered "empty," a container that held acutely hazardous waste may require triple rinsing with a suitable solvent.[4][10]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[4][10]

  • After proper decontamination, deface or remove the original labels from the empty container before disposing of it according to institutional guidelines for non-hazardous lab glass or plastic.[10]

References

Safeguarding Your Research: A Guide to Handling 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

For researchers, scientists, and drug development professionals, the safe handling of novel compounds like 11-O-Methylpseurotin A is paramount. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is essential. This guide provides the necessary procedural information for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Precautions

This compound is an antibacterial compound and a derivative of Pseurotin A, a natural product known to have various biological activities.[1][2] Due to the lack of specific toxicological data for this compound, it must be handled with the assumption of high potency and potential health risks. Exposure routes to be controlled include inhalation, skin and eye contact, and ingestion.[3]

Key Physicochemical Information:

PropertyValueSource
CAS Number 956904-34-0[1]
Molecular Formula C23H27NO8[1]
Molecular Weight 445.46 g/mol [1]
Appearance White solid[4]
Solubility Soluble in DMSO, Methanol, Ethanol (1 mg/ml)[4]
Storage Store at -20°C[4]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough times.Prevents skin contact with the compound. Double-gloving provides an extra layer of protection.[5]
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes or airborne particles of the compound.[5]
Body Protection Fully fastened laboratory coat.Protects skin and clothing from contamination.[5]
Respiratory Protection N95 or higher-rated respirator.Prevents inhalation of fine particles, especially when handling the solid compound outside of a certified fume hood.[5]
Engineering Controls

Engineering controls are the primary means of minimizing exposure and should be used in conjunction with appropriate PPE.

  • Ventilation: All handling of this compound, especially weighing and solubilization of the solid form, must be conducted in a certified chemical fume hood or a powder-containment balance enclosure to control airborne particles.[5][6]

  • Containment: For procedures with a higher risk of aerosolization or when handling larger quantities, the use of a glovebox or isolator is recommended.[6] Rooms where potent compounds are handled should be maintained under negative pressure to prevent contaminants from escaping.[6]

Operational and Disposal Plans

Adherence to strict procedural guidelines is critical for safety and to prevent contamination.

Step-by-Step Handling Protocol
  • Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned.[5]

  • Weighing:

    • Perform all weighing operations within a certified chemical fume hood or a balance enclosure.[5]

    • Use a dedicated spatula and weighing paper or a tared container.[5]

    • Immediately close the primary container after dispensing the compound.[5]

  • Solubilization:

    • Slowly add the solvent to the weighed compound to prevent splashing.[5]

    • Use appropriate solvent-resistant gloves and eye protection.[5]

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Wash hands and any exposed skin thoroughly after handling.[7]

Emergency Procedures
IncidentImmediate Action
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the immediate area and alert colleagues and the laboratory supervisor. For small spills, if trained, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institutional safety office.[5]
Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Dispose of all contaminated materials, including gloves, pipette tips, and weighing paper, in a designated and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste bottle.[5]

  • Regulations: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Visual Workflow and Decision-Making Guides

To further clarify the necessary safety procedures, the following diagrams illustrate the handling workflow and spill response logic.

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Designate Handling Area (Fume Hood/Glovebox) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe verify_controls 3. Verify Engineering Controls (e.g., Fume Hood Airflow) don_ppe->verify_controls weigh 4. Weigh Compound in Containment verify_controls->weigh solubilize 5. Solubilize Compound (Slow Addition of Solvent) weigh->solubilize experiment 6. Perform Experiment solubilize->experiment decontaminate 7. Decontaminate Work Area & Equipment experiment->decontaminate dispose_waste 8. Dispose of Waste in Labeled Hazardous Containers decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Spill_Response_Plan Spill Response Decision Tree spill_detected Spill Detected is_major Major Spill? (Large volume, rapid spread) spill_detected->is_major evacuate_large Evacuate Area Immediately. Alert Supervisor. Contact Safety Office. is_major->evacuate_large Yes alert_small Alert Colleagues. Isolate the Area. is_major->alert_small No can_handle Trained to Handle? don_ppe Don Full PPE can_handle->don_ppe Yes seek_help Do Not Attempt Cleanup. Evacuate and Seek Assistance. can_handle->seek_help No alert_small->can_handle contain_spill Contain Spill with Appropriate Kit don_ppe->contain_spill cleanup Clean & Decontaminate Area contain_spill->cleanup dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose

References

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